Ac-DEVD-CMK
描述
The exact mass of the compound Caspase-3 Inhibitor III is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acid Chloromethyl Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOUPFYBMVFLD-RSLFNQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-DEVD-CMK: A Technical Guide to its Mechanism of Action and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-DEVD-CMK is a potent and widely utilized tool in apoptosis research. This synthetic tetrapeptide, Ac-Asp-Glu-Val-Asp-CMK, is a cell-permeable, irreversible inhibitor of caspases, with a pronounced selectivity for caspase-3. Its mechanism of action hinges on the targeted alkylation of the catalytic cysteine residue within the active site of executioner caspases, thereby blocking the downstream signaling cascade of apoptosis. This technical guide provides an in-depth overview of the core mechanism of this compound, presents quantitative data on its inhibitory activity, and offers detailed protocols for its application in key experimental assays.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. The inhibitory mechanism is a two-step process:
-
Competitive Binding: The tetrapeptide sequence of this compound, Asp-Glu-Val-Asp, mimics the natural cleavage site of pro-caspase-3 substrates. This allows the inhibitor to specifically bind to the active site of caspase-3 and other related executioner caspases (caspase-6, -7, -8, and -10).[1][2]
-
Irreversible Alkylation: Following binding, the chloromethylketone (CMK) moiety of this compound forms a covalent thioether bond with the catalytic cysteine residue in the caspase active site. This alkylation reaction is irreversible and permanently inactivates the enzyme, thus halting the apoptotic cascade.
The specificity of this compound for caspase-3 is conferred by the DEVD peptide sequence, which is the preferred recognition motif for this particular caspase.
Quantitative Inhibitory Activity
| Inhibitor | Target Caspase | IC50 | Kd | Reference |
| Ac-DEVD-CHO | Caspase-3 | 140 pM | [3] | |
| Ac-DEVD-CHO | Caspase-7 | 3.54 µM | [4] | |
| This compound | Caspase-3 | 1.62 µM | [5] | |
| Z-DEVD-FMK | Caspase-3 | 1.326 µM | 2.6 µM | [5] |
Experimental Protocols
This compound is a valuable reagent for elucidating the role of caspase-3 in various cellular processes. Below are detailed protocols for key experiments utilizing this inhibitor.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 10-100 µM) for the desired time.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume to 100 µl with Assay Buffer.
-
Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Western Blot for PARP Cleavage
Cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. This protocol details the detection of PARP cleavage by Western blot.
Materials:
-
Cells treated as described in 3.1.
-
RIPA Lysis Buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates caspase-3 activity.[6][7][8]
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a later event in apoptosis.
Materials:
-
Cells grown on coverslips and treated as in 3.1.
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Permeabilization: Incubate cells with Permeabilization Solution for 2 minutes on ice.
-
Washing: Wash cells twice with PBS.
-
TUNEL Staining: Incubate cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing: Wash cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the fluorescently labeled nuclei using a fluorescence microscope. An increase in TUNEL-positive cells indicates apoptosis.
Visualizations
Signaling Pathway of Apoptosis Inhibition by this compound
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ac-DEVD-CMK: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-DEVD-CMK (N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspart-1-yl-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound in apoptosis research. Detailed experimental protocols for caspase activity assays and the inhibition of apoptosis are presented, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.
Chemical Properties and Structure
This compound is a synthetic tetrapeptide that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3. The chloromethyl ketone (CMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.
| Property | Value |
| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
| CAS Number | 285570-60-7 |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁[1] |
| Molecular Weight | 551.0 g/mol [2] |
| SMILES Notation | CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
| Solubility | Soluble in DMSO.[3] Stock solutions are typically prepared in DMSO. Aqueous solutions can be prepared by diluting the DMSO stock, though the stability in aqueous media may be limited.[4][5][6][7][8] |
| Stability | Store at -20°C.[9] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.[9] |
Mechanism of Action
This compound is a highly specific inhibitor of caspase-3. The DEVD sequence is recognized by the active site of caspase-3. The chloromethyl ketone moiety then forms a covalent thioether linkage with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. While highly potent against caspase-3, this compound has also been shown to inhibit other caspases, including caspase-6, -7, -8, and -10, though typically with lower efficiency.[2]
Experimental Protocols
In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate. This compound can be used as a positive control for inhibition.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound
-
Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 µM EDTA, 10% Glycerol)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Treat cells with the apoptosis-inducing agent (e.g., 1 µM Staurosporine) for the desired time (e.g., 3-6 hours).
-
For the inhibitor control group, pre-incubate cells with this compound (e.g., 20-100 µM) for 1 hour before adding the apoptosis inducer.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Caspase-3 Activity Assay:
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Prepare a reaction mix containing Assay Buffer and the caspase-3 fluorogenic substrate (final concentration, e.g., 50 µM).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.[10]
-
Inhibition of Apoptosis in Cell Culture
This protocol outlines a method to assess the ability of this compound to inhibit apoptosis induced by staurosporine, a potent but non-specific protein kinase inhibitor.
Materials:
-
Adherent or suspension cells
-
Staurosporine
-
This compound
-
Complete cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide or TUNEL assay kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
-
Treatment:
-
Pre-treat one set of cells with an effective concentration of this compound (e.g., 50 µM) for 1 hour.[11]
-
Induce apoptosis by adding staurosporine (e.g., 1 µM) to both the this compound pre-treated and non-treated cells.[12]
-
Include a vehicle-treated control group.
-
Incubate for a time sufficient to induce apoptosis (e.g., 4-8 hours).
-
-
Apoptosis Detection (using Annexin V-FITC/PI):
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Apoptosis Detection (using TUNEL assay):
-
Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves cell fixation, permeabilization, and labeling of DNA strand breaks.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Quantitative Data
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound and related compounds can vary depending on the assay conditions.
| Inhibitor | Target Caspase | Approximate IC₅₀ (nM) | Notes |
| Ac-DEVD-CHO | Caspase-3 | 3.04 | Reversible aldehyde inhibitor, often used as a standard.[13] |
| Ac-DEVD-CHO | Caspase-7 | 3.54 | [13] |
| Ac-DEVD-CHO | Caspase-6 | 122 | [13] |
| Z-DEVD-FMK | Caspase-3 | 1326 | Irreversible fluoromethylketone inhibitor.[12] |
Note: Specific IC₅₀ values for this compound are not consistently reported across a wide panel of caspases in a single study. The values for the related aldehyde inhibitor, Ac-DEVD-CHO, are provided for reference.
Synthesis
The synthesis of this compound involves solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone group. A general outline for a similar peptide, Ac-DEVD-pNA, involves a solution-phase approach.[14][15]
-
Peptide Synthesis: The tetrapeptide Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu) is synthesized on a solid support resin using Fmoc chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Chloromethyl Ketone Formation: The C-terminal carboxylic acid is activated and reacted with diazomethane to form a diazomethyl ketone, which is then treated with HCl to yield the final chloromethyl ketone product.
Conclusion
This compound is an invaluable tool for researchers studying the mechanisms of apoptosis. Its high potency and specificity for caspase-3 make it an excellent choice for both in vitro and in cell-based assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in the laboratory. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ac-DEVD-CMK in the Investigation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a fundamental physiological process critical for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. Among these, caspase-3 stands out as a key executioner, orchestrating the dismantling of the cell. Consequently, the study of caspase-3 activity is paramount to understanding and modulating apoptosis. Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) has emerged as an indispensable tool in this field. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, specificity, and its application in key experimental protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their apoptosis research.
Introduction to this compound
This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-3.[1][2][3] Its peptide sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site of one of caspase-3's key substrates, Poly (ADP-ribose) polymerase (PARP).[1] This allows this compound to specifically target and covalently bind to the active site of caspase-3, thereby inactivating the enzyme. Its cell permeability makes it suitable for use in both cell-free and cell-based assays, as well as in in vivo studies.[1][3]
Mechanism of Action and Specificity
This compound functions as an irreversible inhibitor through the chloromethylketone (CMK) moiety, which forms a covalent bond with the catalytic cysteine residue in the active site of caspase-3. This irreversible binding effectively and permanently inactivates the enzyme.
While highly selective for caspase-3, this compound has been reported to also inhibit other caspases that share similar substrate recognition sequences, albeit with varying efficiency. These include caspase-6, -7, -8, and -10.[2] The precise inhibitory concentrations (IC50 values) are crucial for designing and interpreting experiments. While specific IC50 values for this compound are not always readily available in the literature, data for the closely related inhibitor, Z-DEVD-FMK, provides a useful reference.
Quantitative Data
The effective concentration of this compound in cell culture experiments typically ranges up to 100 μM.[1] In vivo studies have utilized doses around 25 mg/kg.[1] The following tables summarize key quantitative data related to this compound and its effects.
| Inhibitor | Target Caspase | IC50 Value (µM) | Reference |
| Z-DEVD-FMK | Caspase-3 | 1.326 | [4] |
Note: Z-DEVD-FMK is a closely related caspase-3 inhibitor often used as a reference.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| FaDu and Detroit 562 | Citrate (10 mM) | 10 µM | Inhibition of p21 cleavage and G2/M accumulation | [1] |
| Jurkat | Ingenol 3,20-dibenzoate (IDB) | 100 µM | Inhibition of apoptosis | [1] |
| BL41 | Mn2+ | 100 µM | Partial inhibition of apoptosis and PARP cleavage | [3] |
| In Vivo Model | Condition | This compound Dosage | Observed Effect | Reference |
| Mice | Acetaminophen-induced liver injury | 25 mg/kg (IP, single dose) | Significant attenuation of liver injury | [1] |
| Rat isolated hearts | Coronary occlusion/reperfusion | Not specified | Reduced infarct size | [3] |
Experimental Protocols
Caspase-3 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate time. For inhibitor controls, pre-incubate cells with this compound (e.g., 20-100 µM) for 1-2 hours before adding the apoptotic stimulus. Include untreated and vehicle-treated controls.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells once with 100 µL of ice-cold PBS.
-
Centrifuge again, aspirate the PBS, and add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes.
-
-
Caspase-3 Activity Measurement:
-
Prepare the reaction mixture by diluting the Ac-DEVD-AMC stock solution to a final concentration of 50 µM in 2x Reaction Buffer.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer only) from all readings.
-
Express caspase-3 activity as the fold increase in fluorescence compared to the untreated control.
-
Western Blot Analysis of PARP Cleavage
This protocol details the detection of PARP cleavage, a hallmark of caspase-3 activation, by Western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-PARP that detects both full-length (116 kDa) and cleaved (89 kDa) fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the 89 kDa band in treated samples, which is diminished by this compound pre-treatment, indicates caspase-3-mediated apoptosis.
-
Mandatory Visualizations
Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3.
Caption: Experimental workflow for a fluorometric caspase-3 activity assay.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Conclusion
This compound is a powerful and specific tool for the study of apoptosis. Its ability to irreversibly inhibit caspase-3 allows researchers to elucidate the role of this critical executioner caspase in various physiological and pathological contexts. By employing the methodologies outlined in this guide, from quantitative caspase activity assays to the analysis of downstream substrate cleavage, researchers can effectively dissect the molecular mechanisms of apoptosis. This knowledge is fundamental for the development of novel therapeutic strategies targeting apoptotic pathways in a wide range of human diseases.
References
An In-depth Technical Guide to the Cell Permeability of Ac-DEVD-CMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ac-DEVD-CMK
N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone (this compound) is a synthetic, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic signaling cascade. Its design is based on the preferred cleavage sequence of caspase-3 (DEVD). The chloromethylketone (CMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. This compound is frequently described as cell-permeable, allowing it to be used in live-cell assays to probe the role of caspase-3 in apoptosis.[1][2] Understanding the extent and mechanism of its cell permeability is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular weight and the presence of charged residues, are important determinants of its ability to cross the cell membrane.
| Property | Value | Reference |
| Alternate Names | Ac-Asp-Glu-Val-Asp-CMK; Caspase-3 Inhibitor III | [2] |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ | [2] |
| Molecular Weight | 551.0 g/mol | [2] |
| Structure | Acetylated tetrapeptide with a chloromethylketone group | [2] |
| Purity | Typically ≥98% | [2] |
Principles of this compound Cell Permeability
The cellular uptake of peptide-based inhibitors like this compound is a complex process influenced by several factors. While the precise mechanism for this compound has not been definitively elucidated in the literature, its entry into cells is likely governed by the principles of passive diffusion and potentially endocytic pathways.
Factors Influencing Peptide Permeability
Several intrinsic properties of peptides can hinder their ability to cross the hydrophobic lipid bilayer of the cell membrane:
-
High Polar Surface Area: The peptide backbone contains multiple polar amide bonds, which are energetically unfavorable for traversing the nonpolar cell membrane.
-
Large Molecular Size: While smaller than many proteins, peptide inhibitors are often larger than traditional small-molecule drugs, which can impede passive diffusion.
-
Charge: The presence of charged amino acid residues, such as the aspartic and glutamic acid in this compound, can limit membrane permeability. A net neutral or slightly positive charge is generally more favorable for cell penetration.[3]
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone can form hydrogen bonds with the surrounding aqueous environment, which must be broken for the peptide to enter the hydrophobic core of the membrane.[3]
Potential Mechanisms of Cellular Uptake
The following diagram illustrates the potential pathways by which a peptide inhibitor like this compound might enter a cell.
Caption: Potential mechanisms of this compound cellular uptake and action.
Quantitative Analysis of Cell Permeability
As specific quantitative data for this compound is lacking, this section provides detailed experimental protocols for researchers to determine its cell permeability characteristics.
Data Presentation
The results from the following experimental protocols can be summarized in tables for clear comparison.
Table 2: Apparent Permeability (Papp) of this compound
| Assay Type | Cell Line / Membrane | Papp (A→B) (cm/s) | Papp (B→A) (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| PAMPA | Artificial Lipid Membrane | Data to be generated | N/A | N/A |
| Caco-2 | Human Colon Carcinoma | Data to be generated | Data to be generated | Data to be generated |
| MDCK | Canine Kidney Epithelial | Data to be generated | Data to be generated | Data to be generated |
Table 3: Intracellular Concentration of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Method |
| Jurkat | e.g., 10, 50, 100 | e.g., 1, 4, 24 | Data to be generated | LC-MS/MS |
| HeLa | e.g., 10, 50, 100 | e.g., 1, 4, 24 | Data to be generated | LC-MS/MS |
Experimental Protocols
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Materials: 96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor'), artificial membrane solution (e.g., 1-2% lecithin in dodecane), Phosphate-Buffered Saline (PBS), pH 7.4, this compound, and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO).
-
Preparation: Add 300 µL of PBS to each well of the acceptor plate. Add 150-200 µL of the test compound and control solutions to the donor plate wells.[3]
-
Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using an established formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.[3]
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelial barrier and assess both passive and active transport.
Workflow:
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral): Wash the cell monolayers with warm transport buffer. Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
Transport Experiment (Basolateral to Apical): In parallel, perform the reverse experiment by adding the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample Analysis: At the end of the incubation, collect samples from the receiver chambers for analysis by LC-MS/MS.
-
Data Analysis: Calculate the Papp for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the compound is a substrate for active efflux transporters.[3]
This protocol allows for the direct measurement of the amount of this compound that has entered the cells.
Methodology:
-
Cell Treatment: Plate cells (e.g., Jurkat, HeLa) in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for different time points.
-
Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular inhibitor. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant containing the intracellular this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An isotopically labeled internal standard can be used for accurate quantification.
Intracellular Target and Signaling Pathway
Upon entering the cell, this compound targets and irreversibly inhibits caspase-3, a critical executioner caspase in the apoptotic pathway.
The Role of Caspase-3 in Apoptosis
Caspase-3 exists as an inactive zymogen (procaspase-3) in healthy cells. During apoptosis, initiator caspases (such as caspase-8 and caspase-9) cleave procaspase-3, leading to its activation. Activated caspase-3 then cleaves a wide range of cellular substrates, orchestrating the dismantling of the cell.
Signaling Pathway of Apoptosis Inhibition by this compound
The following diagram illustrates the central role of caspase-3 in apoptosis and its inhibition by this compound.
Caption: Inhibition of the caspase-3 signaling pathway by this compound.
Conclusion
This compound is an invaluable tool for studying the intricate process of apoptosis. While its designation as "cell-permeable" is widely accepted, a thorough understanding of its uptake characteristics is essential for rigorous scientific inquiry. This guide provides the conceptual framework and detailed experimental protocols necessary for researchers to quantitatively assess the cell permeability of this compound. By employing the described methodologies, scientists and drug development professionals can generate the precise data needed to advance our understanding of caspase-3-mediated cell death and to develop novel therapeutic strategies.
References
Ac-DEVD-CMK: A Technical Guide to a Potent Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2] Its high specificity and irreversible mechanism of action have made it an indispensable tool in the study of programmed cell death, allowing for the elucidation of caspase-dependent signaling pathways and the screening of potential therapeutic agents that modulate apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and scientific applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Discovery and Scientific Context
The development of peptide-based caspase inhibitors was a critical step forward in apoptosis research. Seminal work in the late 1990s by researchers such as Thornberry, Lazebnik, and Garcia-Calvo established the substrate specificities of various caspases, paving the way for the rational design of potent inhibitors.[3][4][5] These inhibitors were often based on the preferred cleavage sequences of caspases. For caspase-3, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) was identified as an optimal recognition motif. The addition of a reactive functional group, such as a chloromethyl ketone (CMK), to the C-terminus of this peptide sequence resulted in an irreversible inhibitor that covalently modifies the active site cysteine of the caspase.[6] While the precise first synthesis of this compound is not detailed in a single landmark publication, its development arose from this broader effort to create specific tools to probe caspase function.
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-3 by forming a covalent bond with the catalytic cysteine residue within the enzyme's active site. The DEVD peptide sequence directs the inhibitor to the active site of caspase-3 and related caspases. The chloromethyl ketone moiety then acts as an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the active site cysteine. This results in the formation of a stable thioether bond, permanently inactivating the enzyme. Due to its cell-permeable nature, this compound can be used in both cell-free and cell-based assays to block caspase-3 activity and subsequent apoptotic events.
Quantitative Inhibition Data
| Caspase | Inhibition Constant (Ki) for Ac-DEVD-CHO (nM)[4] | Notes on this compound Inhibition |
| Caspase-1 | >10,000 | Not a primary target. |
| Caspase-2 | 1,700 | Weakly inhibited. |
| Caspase-3 | 0.23 | Primary target, irreversible inhibition. [1][2] |
| Caspase-4 | >10,000 | Not a primary target. |
| Caspase-5 | >10,000 | Not a primary target. |
| Caspase-6 | 12 | Inhibited.[2] |
| Caspase-7 | 1.6 | Inhibited.[2] |
| Caspase-8 | 6.4 | Inhibited.[2] |
| Caspase-9 | 280 | Moderately inhibited. |
| Caspase-10 | 11 | Inhibited.[2] |
Signaling Pathways
This compound is a powerful tool for dissecting the intricate signaling pathways of apoptosis. By inhibiting caspase-3, it allows researchers to investigate the upstream events leading to caspase activation and the downstream consequences of blocking the execution phase of apoptosis.
Caspase Activation Pathways
Caspase-3 is a central executioner caspase that can be activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Caption: Overview of extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Caspase-3 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for the desired time. Include an untreated control and a positive control for apoptosis. For inhibitor studies, pre-incubate a set of cells with this compound (typically 20-100 µM) for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then add ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.
-
-
Lysate Preparation: Incubate the cell lysate on ice for 15-20 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume to 100 µL with Assay Buffer.
-
Substrate Addition: Prepare a working solution of Ac-DEVD-AMC in Assay Buffer (final concentration typically 20-50 µM). Add 100 µL of the substrate solution to each well.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of change in fluorescence (RFU/min) for each sample. Compare the activity of treated samples to untreated controls. The activity in the this compound pre-treated sample should be significantly reduced.
Caption: Workflow for a fluorometric caspase-3 activity assay.
Western Blot Analysis of PARP Cleavage
A hallmark of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. This protocol details the detection of PARP cleavage by Western blot.
Materials:
-
Cell lysates prepared as in the caspase activity assay protocol.
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal. The appearance of an 89 kDa band and a decrease in the 116 kDa full-length PARP band indicate apoptosis. In samples treated with this compound, the cleavage of PARP should be significantly reduced or absent.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Caption: General workflow for Western blot analysis of PARP cleavage.
Conclusion
This compound remains a cornerstone reagent in the field of apoptosis research. Its potent and irreversible inhibition of caspase-3 provides a reliable method for studying the intricate mechanisms of programmed cell death. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this powerful inhibitor in their work. A thorough understanding of its mechanism, specificity, and proper experimental application is essential for generating robust and reproducible data in the quest to understand and therapeutically modulate apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Caspases: enemies within - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Inhibitors › PeptaNova [peptanova.de]
Ac-DEVD-CMK: A Comprehensive Technical Guide for Caspase-3 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide (Ac-DEVD-CMK), a pivotal tool in the study of apoptosis and caspase-3 biology. This document details its mechanism of action, specificity, and practical applications, offering structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and drug development.
Core Concepts: Mechanism and Specificity
This compound is a cell-permeable, irreversible inhibitor of caspase-3.[1] Its design is based on the preferred cleavage sequence of caspase-3, Asp-Glu-Val-Asp (DEVD).[2] The chloromethylketone (CMK) moiety forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[1]
While highly potent against caspase-3, it is important to note that this compound also exhibits inhibitory activity against other effector caspases, namely caspase-7, and to a lesser extent, initiator caspases such as caspase-6, -8, and -10.[3][4] This cross-reactivity should be considered when interpreting experimental results.
Quantitative Data
The following tables summarize key quantitative parameters related to the efficacy and use of this compound.
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Target Caspase | IC50 Value (µM) | Binding Affinity (Kd, µM) | Notes |
| Ac-DEVD-CHO | Caspase-3 | 0.00014 | Not Reported | Reversible inhibitor, for comparison.[5] |
| Z-DEVD-FMK | Caspase-3 | 1.326 | 2.6 | A commonly used caspase-3 inhibitor.[6] |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 | 1.62 | A GSDME-derived inhibitor.[6] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 | 1.48 | A GSDME-derived inhibitor.[6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. A lower IC50 indicates greater potency. Kd (Dissociation constant) represents the affinity of the inhibitor for the enzyme; a lower Kd indicates a stronger binding affinity.
Table 2: Reported in vitro and in cellulo Working Concentrations of this compound
| Application | Cell Line/System | Concentration (µM) | Incubation Time | Reference |
| Inhibition of Apoptosis | Jurkat cells | 100 | 24 hours | [7] |
| Inhibition of p21 Cleavage | FaDu and Detroit 562 cells | 10 | 36 hours | [7] |
| Neuroprotection | Neuronal culture (SIN-1 exposure) | Not specified, but effective | 24 hours | [1] |
| General in vitro use | Various | up to 100 | Varies | [8] |
Table 3: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ | [3] |
| Molecular Weight | 551.0 g/mol | [9] |
| Purity | ≥ 98% | [3] |
| Solubility | DMSO: 50 mg/ml | [9] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[8] Reconstituted substrate can be stored at -20°C for up to 1-2 months; avoid repeated freeze-thaw cycles.[10] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for effective research. The following diagrams, generated using Graphviz, illustrate the core signaling pathways involving caspase-3 and a typical experimental workflow using this compound.
Caption: Caspase-3 activation pathways and the inhibitory action of this compound.
Caption: General experimental workflow for studying caspase-3 activity using this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Caspase-3 Colorimetric Activity Assay
This assay quantifies caspase-3 activity through the cleavage of a colorimetric substrate, Ac-DEVD-pNA, which releases p-nitroaniline (pNA), detectable at 405 nm.[11]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[11]
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
96-well flat-bottom microplate
-
2x Reaction Buffer (buffered saline with glycerol and detergent)[11]
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis using your chosen method.[12] Include the following groups: untreated control, apoptosis-induced, and apoptosis-induced + this compound (pre-incubate with 10-100 µM this compound for 1-2 hours before inducing apoptosis).
-
-
Cell Lysate Preparation:
-
Adherent Cells: Wash cells with ice-cold PBS, then add 0.5 ml of ice-cold Cell Lysis Buffer to a 10 cm plate.[11] Scrape the cells and transfer to a microcentrifuge tube.[11]
-
Suspension Cells: Pellet cells by centrifugation (500-600 x g for 5 minutes), wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).[11]
-
Incubate the lysate on ice for 10-15 minutes.[11]
-
Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C.[11]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Assay Protocol (96-well plate):
-
Add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µl with Cell Lysis Buffer.[11]
-
Include a blank control with 50 µl of Cell Lysis Buffer only.
-
Add 50 µl of 2x Reaction Buffer containing the Ac-DEVD-pNA substrate to each well.[11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Read the absorbance at 405 nm using a microplate reader.[14]
-
Caspase-3 Fluorometric Activity Assay
This assay is more sensitive than the colorimetric assay and uses the substrate Ac-DEVD-AMC. Cleavage by caspase-3 releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which is measured at an excitation of ~380 nm and an emission of ~460 nm.[15]
Materials:
-
Same as for the colorimetric assay, but substitute Ac-DEVD-pNA with Ac-DEVD-AMC.
-
Fluorescence microplate reader.
Procedure:
-
Cell Treatment and Lysate Preparation: Follow steps 1-3 from the colorimetric assay protocol.
-
Reagent Preparation:
-
Assay Protocol (96-well plate):
-
Add 50 µl of cell lysate to each well.
-
Add 50 µl of the diluted Ac-DEVD-AMC substrate solution to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[15]
-
Western Blotting for Cleaved Caspase-3
This technique detects the active form of caspase-3 by identifying its cleaved fragments (p17/p19 and p12).
Materials:
-
Cell lysates prepared as described above (can use a lysis buffer like RIPA buffer).
-
SDS-PAGE gels (10-15%)
-
Transfer apparatus and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for cleaved caspase-3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Mix cell lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[16]
-
-
SDS-PAGE and Transfer:
-
Load approximately 20 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Wash the membrane again as in the previous step.[16]
-
-
Detection:
Conclusion
This compound remains an indispensable tool for researchers investigating the intricacies of apoptosis. Its potent and irreversible inhibition of caspase-3 allows for the elucidation of the roles of this critical executioner caspase in various cellular processes. By understanding its specificity, employing it at appropriate concentrations, and utilizing robust experimental protocols as outlined in this guide, scientists and drug development professionals can continue to unravel the complex mechanisms of programmed cell death and develop novel therapeutic strategies targeting these pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Induction of apoptosis in cells | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Ac-DEVD-CMK: A Comprehensive Technical Guide to a Potent Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-DEVD-CMK (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-Chloromethylketone) is a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. This cell-permeable tetrapeptide has become an invaluable tool in the study of programmed cell death, enabling researchers to dissect the intricate signaling pathways and elucidate the role of caspase-3 in various physiological and pathological processes. This technical guide provides an in-depth overview of the key features, benefits, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Features and Mechanism of Action
This compound is a synthetic peptide that mimics the natural cleavage site of caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP).[1][2] Its specificity is conferred by the DEVD sequence, which is preferentially recognized by caspase-3 and, to a lesser extent, other effector caspases like caspase-7.[1][3] The irreversible inhibition is achieved through the chloromethylketone (CMK) moiety, which forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[4]
Key Features:
-
High Selectivity: Primarily targets caspase-3, with some activity against other caspases containing the DEVD recognition motif, including caspases-6, -7, -8, and -10.[5][6][7]
-
Irreversible Inhibition: The CMK group ensures a stable and long-lasting inhibition of caspase activity.[8]
-
Cell Permeability: The molecule is designed to efficiently cross cell membranes, allowing for its use in in vitro cell culture experiments.[8]
Benefits in Research and Drug Development:
-
Elucidation of Apoptotic Pathways: Enables the precise dissection of the role of caspase-3 in both the intrinsic and extrinsic apoptosis pathways.
-
Target Validation: Serves as a critical tool for validating caspase-3 as a therapeutic target in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury.
-
Drug Screening: Can be used as a positive control or benchmark compound in high-throughput screening assays for novel caspase inhibitors.
-
Functional Studies: Allows for the investigation of the downstream consequences of caspase-3 inhibition, including the prevention of substrate cleavage and the subsequent morphological changes associated with apoptosis.
Quantitative Data
While extensive quantitative data for this compound across all caspases is not consolidated in a single source, the following tables summarize available information and data for closely related compounds, providing a valuable reference for its inhibitory potential.
Table 1: Inhibitory Activity of DEVD-Based Caspase Inhibitors
| Compound | Target Caspase(s) | Inhibition Data | Reference |
| Ac-DEVD-CHO | Caspase-3 | K_i = 0.2 nM | [9] |
| Caspase-7 | K_i = 0.3 nM | [9] | |
| Caspase-2 | Weak inhibition | [9] |
Note: K_i (inhibition constant) is a measure of the inhibitor's potency; a lower K_i_ indicates a more potent inhibitor._
Table 2: Typical Experimental Concentrations of this compound
| Application | Cell Line | Concentration | Duration of Treatment | Reference |
| Inhibition of IDB-induced apoptosis | Jurkat cells | 100 µM | 24 hours | [10] |
| Inhibition of citrate-induced p21 cleavage | FaDu, Detroit 562 cells | 10 µM | 36 hours | [10] |
| Partial inhibition of Mn2+-induced apoptosis | BL41 cells | up to 100 µM | Not specified | [8] |
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound functions, the following diagrams illustrate the core apoptotic signaling pathways and a typical experimental workflow for assessing its efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. stemcell.com [stemcell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Ac-DEVD-CMK in Cell Culture Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-3.[1][2][3][4] Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] As such, this compound is an invaluable tool for studying the role of caspase-3 in programmed cell death. By specifically blocking the activity of caspase-3, researchers can elucidate its position in signaling pathways, validate its role in apoptosis induced by various stimuli, and investigate the potential of caspase-3 inhibition as a therapeutic strategy. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based apoptosis experiments. While this compound is an inhibitor of apoptosis, it can be used in conjunction with apoptosis-inducing agents to confirm the dependence of the apoptotic process on caspase-3.
Mechanism of Action
This compound is a synthetic tetrapeptide (N-acetyl-Asp-Glu-Val-Asp-chloromethylketone) that mimics the cleavage site of caspase-3 substrates.[] The chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to its irreversible inactivation.[3] While highly selective for caspase-3, it can also inhibit other caspases with similar substrate specificity, such as caspase-6, -7, -8, and -10, though typically with lower efficiency.[2][8]
Data Presentation
General Properties of this compound
| Property | Description | Source(s) |
| Full Name | N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide | [2] |
| Synonyms | Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III | [1][2] |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ | [2][8] |
| Molecular Weight | ~551.0 g/mol | [2][8] |
| Appearance | White to off-white solid/lyophilized powder | [][9] |
| Purity | ≥98% | [2][8] |
Recommended Working Conditions
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | [2][9] |
| Stock Solution Conc. | 50-100 mg/mL in DMSO | [2][9] |
| Storage (Powder) | -20°C to -80°C for long-term (≥ 1 year) | [2][9] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [9] |
| Working Concentration | 10 µM - 100 µM in cell culture medium | [1][2][9] |
| Incubation Time | Varies depending on the experiment (typically pre-incubated for 1-4 hours before inducing apoptosis, and co-incubated with the inducer for up to 48 hours) | [1][9][10][11] |
Summary of Experimental Data
| Cell Line | Apoptosis Inducer | This compound Concentration | Incubation Time | Observed Effect | Source(s) |
| Human Pharyngeal Squamous Carcinoma (FaDu and Detroit 562) | 10 mM Citrate | 10 µM | 36 hours | Inhibited p21 cleavage and G2/M accumulation | [1][9] |
| Jurkat Cells | Ingenol esters (IDB) | 100 µM | 24 hours | Inhibited IDB-induced apoptosis | [1][9] |
| BL41 (B-cell lymphoma) | Mn²⁺ | 100 µM | Not specified | Partially inhibited Mn²⁺-induced apoptosis and PARP cleavage | [3] |
| Neurons | SIN-1 | Not specified | 24 hours | Significantly blocked neurotoxicity | [3] |
| Vascular Smooth Muscle Cells (VSMCs) | 40 µg/mL Artesunate | 100 µg/mL (Ac-DEVD-CHO) | 48 hours | Greatly inhibited artesunate-induced caspase-3 activity and reduced apoptosis rate | [10] |
| A549 (Lung Cancer) | Physcion 8-O-beta-glucopyranoside (PG) | Not specified (Ac-DEVD-CHO) | 3 hours pre-incubation, then 48 hours with PG | Partly reversed the anti-proliferative effect of PG | [11] |
Signaling Pathways and Experimental Workflow
Caspase-3 Activation Pathway in Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aimspress.com [aimspress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Ac-DEVD-CMK in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][][3][4] It is widely utilized in in vitro and in vivo studies to investigate the role of caspase-3-mediated apoptosis in various physiological and pathological processes. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mouse models, intended to guide researchers in designing and executing their experiments effectively.
Mechanism of Action
This compound is a tetrapeptide (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl) linked to a chloromethylketone (CMK) reactive group. The peptide sequence mimics the cleavage site of caspase-3 substrates, allowing it to specifically target the active site of the enzyme. The CMK group then forms an irreversible covalent bond with the catalytic cysteine residue of caspase-3, thereby inactivating it. While highly selective for caspase-3, this compound has also been shown to inhibit other caspases, including caspases-6, -7, -8, and -10.[3][4]
Caspase-3 Signaling Pathway in Apoptosis
Caspase-3 is a central effector in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation and apoptosis, and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound and related caspase inhibitors in mouse models.
| Parameter | Value | Mouse Model | Reference |
| Dosage | 25 mg/kg | Acetaminophen-induced liver injury | [1][5] |
| Administration Route | Intraperitoneal (IP) | Acetaminophen-induced liver injury | [1][5] |
| Frequency | Single dose | Acetaminophen-induced liver injury | [1][5] |
| Timing | 3 hours post-acetaminophen administration | Acetaminophen-induced liver injury | [1] |
| Observed Effect | Significantly attenuated liver injury | Acetaminophen-induced liver injury | [1] |
| Parameter | Value | Mouse Model | Reference |
| Compound | Z-DEVD-FMK (related caspase-3 inhibitor) | Bile duct ligation-induced acute hepatic failure | [6] |
| Dosage | 5 mg/kg | Bile duct ligation-induced acute hepatic failure | [6] |
| Administration Route | Intraperitoneal (IP) | Bile duct ligation-induced acute hepatic failure | [6] |
| Frequency | Daily | Bile duct ligation-induced acute hepatic failure | [6] |
| Duration | 5 days | Bile duct ligation-induced acute hepatic failure | [6] |
| Observed Effect | Significantly reduced serum ALT/AST and LDH levels | Bile duct ligation-induced acute hepatic failure | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a final injectable solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation (e.g., 50 mg/mL in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 50 mg/mL concentration. This compound is readily soluble in DMSO.[3]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Injection):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Calculate the required volume of stock solution based on the desired final dose (e.g., 25 mg/kg) and the weight of the mouse.
-
Dilute the stock solution with sterile saline or PBS to the final injection volume. It is crucial to keep the final concentration of DMSO low (ideally ≤10%) to minimize toxicity.
-
Example for a 25 g mouse at 25 mg/kg:
-
Total dose = 25 mg/kg * 0.025 kg = 0.625 mg
-
Volume of 50 mg/mL stock = 0.625 mg / 50 mg/mL = 0.0125 mL (12.5 µL)
-
If the final injection volume is 200 µL, add 187.5 µL of sterile saline to the 12.5 µL of stock solution.
-
The final DMSO concentration would be (12.5 µL / 200 µL) * 100% = 6.25%.
-
-
Mix thoroughly by gentle inversion or pipetting.
-
Filter the final working solution through a 0.22 µm sterile syringe filter before injection to ensure sterility.
-
The prepared working solution should be used immediately.
-
Protocol 2: Intraperitoneal (IP) Administration in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared and filtered this compound working solution
-
Sterile syringe (1 mL) and needle (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol wipes
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse should be held in a supine position with its head tilted slightly downwards.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left abdominal quadrant. This avoids puncturing the cecum, bladder, or other vital organs.[7]
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Slowly and steadily inject the calculated volume of the this compound solution.[7]
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, discomfort, or adverse reactions.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Preparing and Using Ac-DEVD-CMK: A Guide for Apoptosis Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions and working concentrations of Ac-DEVD-CMK, a potent and irreversible inhibitor of caspase-3. These guidelines are intended for researchers, scientists, and professionals in the field of drug development engaged in the study of apoptosis and related cellular processes.
Introduction
This compound (N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide) is a cell-permeable peptide inhibitor that specifically targets caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] By irreversibly binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, making it an invaluable tool for studying programmed cell death.[2][3] While it is a selective inhibitor of caspase-3, it has also been shown to inhibit other caspases, including -6, -7, -8, and -10.[1][4] Understanding the precise preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III | [5][6] |
| Molecular Formula | C21H31ClN4O11 | [] |
| Molecular Weight | 550.95 g/mol | [] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% | [6][] |
| Solubility | DMSO: ≥50 mg/mLWater: 50 mg/mL (with sonication and heating to 60°C) | [5][6][8] |
| Mechanism of Action | Irreversible inhibitor of caspase-3 | [1][2][3] |
Preparation of Stock Solutions
Proper preparation and storage of the this compound stock solution are crucial for maintaining its activity. DMSO is the recommended solvent for creating a concentrated stock solution.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution in DMSO
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing (Optional but Recommended): If starting from a larger quantity, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a pre-aliquoted vial, proceed to the next step.
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to a 1 mg vial of this compound (MW: 550.95 g/mol ), add 181.5 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the inhibitor.
-
Storage: Store the aliquoted stock solution at -20°C or -80°C.[8]
Storage and Stability of Stock Solutions
The stability of the this compound stock solution is dependent on the storage conditions.
| Storage Temperature | Stability of Stock Solution (in DMSO) | Reference |
| -20°C | Up to 1 month | [8][9] |
| -80°C | Up to 6 months | [8][9] |
Note: Always protect the stock solution from light and moisture.[8]
Preparation of Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, treatment time, and the specific experimental design. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
General Guidelines
-
Typical Working Concentration Range: 10 µM to 100 µM in cell culture medium.[2][6][][8]
-
Pre-treatment Time: Cells are typically pre-incubated with this compound for 1-2 hours before the induction of apoptosis.
Protocol for Preparing a 20 µM Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Calculation (V1C1 = V2C2): Volume of stock (V1) = (Final Concentration (C2) * Final Volume (V2)) / Stock Concentration (C1)
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Immediately add the working solution to your cell culture.
Important: As a control, a vehicle-treated group (containing the same final concentration of DMSO as the this compound treated group) should always be included in the experiment.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using this compound and the signaling pathway it inhibits.
Caption: Experimental workflow for assessing the effect of this compound on apoptosis.
Caption: The role of this compound in the caspase-3 signaling pathway.
Conclusion
The proper preparation and application of this compound are fundamental to its effective use as a caspase-3 inhibitor in apoptosis research. By following these detailed protocols and understanding the underlying cellular pathways, researchers can confidently generate reliable and reproducible data to advance the understanding of programmed cell death and the development of novel therapeutics.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing Apoptosis Inhibition: A Guide to Ac-DEVD-CMK Treatment in Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide inhibitor Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a potent and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic signaling cascade. Its high selectivity makes it an invaluable tool for studying the role of caspase-3 in apoptosis and for the development of novel therapeutics targeting programmed cell death. This document provides detailed application notes and protocols for the optimal use of this compound in cell-based assays, with a focus on determining the ideal incubation time for effective inhibition of apoptosis.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in executing the apoptotic program. Caspase-3, in particular, is a critical effector caspase that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound is a cell-permeable peptide that mimics the caspase-3 cleavage site (DEVD) and irreversibly binds to the active site of caspase-3, thereby inhibiting its function.[1][2] It is also known to inhibit other caspases with a DEVD recognition site, such as caspase-6, -7, -8, and -10.[2][3] The optimal incubation time for this compound is a critical parameter that can vary significantly depending on the cell type, the nature of the apoptotic stimulus, and the experimental endpoint. Therefore, empirical determination of the optimal conditions is crucial for achieving reliable and reproducible results.
Data Summary: this compound Treatment Parameters
The following table summarizes quantitative data from various studies, providing a starting point for experimental design.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Jurkat cells | Ingenol 3,20-dibenzoate (IDB) | 100 µM | 24 h | Inhibition of IDB-induced apoptosis | [4] |
| Human pharyngeal squamous carcinoma (FaDu and Detroit 562) | Citrate (10 mM) | 10 µM | 36 h | Inhibition of citrate-induced p21 cleavage and G2/M accumulation | [4][5] |
| HepG2 and Bone Marrow-Derived Macrophages (BMDMs) | Deoxycholic acid (DCA) | 20 µM | Not specified | Inhibition of GSDME and PARP cleavage | [6] |
| Petunia hybrida pollen tubes | Self-incompatibility | 0.25 mM | 2 h (pre-treatment) | Decrease in caspase-3-like protease activity | [7] |
Signaling Pathway: Caspase-3 Activation and Inhibition by this compound
The diagram below illustrates the central role of caspase-3 in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ac-DEVD-CMK for the Immunoprecipitation of Active Caspase-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a critical executioner caspase in the apoptotic signaling cascade. Its activation, through proteolytic cleavage of its inactive zymogen form, is a key event leading to the dismantling of the cell. The study of active caspase-3 is paramount for understanding apoptosis and for the development of therapeutics targeting this pathway. Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a potent and irreversible inhibitor of caspase-3.[1][2][3] This property can be leveraged not only to inhibit caspase-3 activity but also to specifically label and capture the active form of the enzyme from complex biological samples through immunoprecipitation.
This document provides detailed protocols and data for the use of this compound in the immunoprecipitation of active caspase-3. By covalently binding to the active site, this compound effectively "traps" the enzyme in its active conformation, allowing for its specific isolation using an anti-caspase-3 antibody. This technique is invaluable for studying the post-translational modifications, interacting partners, and subcellular localization of active caspase-3.
Principle of the Method
The application relies on a two-step process. First, cell lysates containing activated caspase-3 are incubated with this compound. The inhibitor forms a stable, covalent bond with the catalytic cysteine residue in the active site of caspase-3. This irreversible binding prevents the enzyme from being degraded or inactivated and serves as a stable tag. Subsequently, a specific antibody against caspase-3 is used to immunoprecipitate the this compound-bound active caspase-3 complex. The entire complex, including the antibody and any interacting proteins, is then captured using protein A/G-conjugated beads.
Data Presentation
Table 1: Comparison of Caspase-3 Inhibitors
| Inhibitor | Type | IC₅₀ (Caspase-3) | Notes |
| This compound | Irreversible | Not specified, but potent | Cell-permeable, specific for DEVD recognition sequence. |
| Z-DEVD-FMK | Irreversible | 1.326 µM | A commonly used caspase-3 inhibitor. |
| Ac-DMPD-CMK | Irreversible | 0.5456 µM | A potent GSDME-derived inhibitor.[4] |
| Ac-DMLD-CMK | Irreversible | 0.7455 µM | Another potent GSDME-derived inhibitor.[4] |
| Ac-DEVD-CHO | Reversible | Not specified | A reversible aldehyde inhibitor. |
Table 2: Recommended Working Concentrations for this compound
| Application | Cell Culture (in vivo) | Cell Lysate (in vitro) |
| Concentration Range | 10 - 100 µM | 1 - 20 µM |
| Incubation Time | 1 - 24 hours | 30 - 60 minutes |
| Notes | The optimal concentration and time should be determined empirically for each cell line and experimental condition. | Higher concentrations may be used to ensure complete trapping of active caspase-3. |
Experimental Protocols
Protocol 1: Induction of Apoptosis and Preparation of Cell Lysate
-
Cell Culture and Induction of Apoptosis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Induce apoptosis using a suitable stimulus (e.g., staurosporine, TNF-α, UV irradiation). Include a non-induced control group.
-
Incubate for a time sufficient to induce caspase-3 activation (typically 3-6 hours).
-
-
Cell Lysis:
-
After induction, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
For adherent cells, add ice-cold lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail) directly to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Affinity Labeling and Immunoprecipitation of Active Caspase-3
-
Affinity Labeling with this compound:
-
To 500 µg - 1 mg of total protein from the clarified cell lysate, add this compound to a final concentration of 10 µM.
-
For a negative control, add DMSO (the solvent for this compound) to a lysate from induced cells.
-
For another control, use lysate from non-induced cells treated with this compound.
-
Incubate the lysates on ice for 30-60 minutes.
-
-
Immunoprecipitation:
-
To each lysate, add 1-2 µg of a high-quality anti-caspase-3 antibody.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
Add 20-30 µL of pre-washed protein A/G magnetic beads or agarose slurry to each tube.
-
Incubate on a rotator at 4°C for an additional 1-2 hours.
-
Collect the beads using a magnetic rack or by centrifugation (for agarose beads).
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer (without SDS if performing mass spectrometry).
-
After the final wash, remove all residual supernatant.
-
-
Elution and Analysis:
-
For analysis by Western blotting, resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody against caspase-3 or other proteins of interest.
-
Visualizations
References
Application Notes: Measuring Caspase-3 Activity Using a Chromogenic Substrate and the Inhibitor Ac-DEVD-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases). Among these, Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell.[1][2][3] The measurement of caspase-3 activity is therefore a reliable indicator of apoptosis.
This document provides a detailed protocol for a colorimetric caspase-3 activity assay. The assay quantifies the activity of caspases that recognize the amino acid sequence Asp-Glu-Val-Asp (DEVD).[4][5][6] It utilizes the chromogenic substrate Ac-DEVD-pNA (acetyl-DEVD-p-nitroanilide). When cleaved by active caspase-3, the substrate releases the chromophore p-nitroaniline (pNA), which can be detected by its absorbance at 400-405 nm.[4][5][7] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.[7]
To ensure the specificity of the assay, the irreversible caspase-3 inhibitor, Ac-DEVD-CMK (acetyl-DEVD-chloromethylketone) , is used as a negative control.[2][8] this compound binds to the active site of caspase-3, irreversibly inhibiting its function.[8][9] By comparing the results of samples with and without the inhibitor, one can confirm that the measured activity is specific to DEVD-recognizing caspases.[2]
Signaling Pathway and Assay Principle
The activation of executioner caspases like caspase-3 is a central event in the apoptotic cascade. Initiator caspases (e.g., Caspase-8 or Caspase-9) activate Caspase-3 through proteolytic cleavage. Active Caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The assay principle relies on providing an artificial substrate (Ac-DEVD-pNA) that is specifically recognized and cleaved by active caspase-3. The inhibitor this compound blocks this cleavage, serving as a specificity control.
Figure 1: Caspase-3 activation pathway and assay principle.
Experimental Protocol
This protocol is designed for use with a 96-well plate reader.
I. Materials and Reagents
| Reagent | Storage | Notes |
| Cell Lysis Buffer (1X) | 4°C | 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.[2] Prepare fresh by diluting a 5X or 10X stock. |
| 2X Reaction Buffer | 4°C | Contains buffer, salts, and DTT. Add DTT fresh before use (e.g., 10 µL of 1M DTT per 1 mL buffer).[5][6] |
| Ac-DEVD-pNA Substrate | -20°C | Typically 4 mM stock in DMSO. Protect from light.[5] |
| This compound Inhibitor | -20°C | Typically 2 mM stock in DMSO.[2] |
| Phosphate-Buffered Saline (PBS) | Room Temp | Ice-cold for cell washing steps. |
| Protein Quantification Reagents | Per Manufacturer | e.g., Bradford or BCA assay kit. |
| Apoptosis Inducer (Optional) | Per Manufacturer | e.g., Staurosporine, Etoposide for positive control cells. |
II. Cell Lysate Preparation
-
Cell Culture: Seed adherent or suspension cells in appropriate culture vessels. For a typical 96-well assay, 2-5 x 10⁶ cells per sample are recommended.[4][6]
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated cell population as a negative control.
-
Harvest Cells:
-
Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and completely remove the supernatant.[2]
-
Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 2-5 x 10⁶ cells.[4][6]
-
Incubate: Incubate the cell suspension on ice for 10-15 minutes.[2][4]
-
Centrifuge: Pellet the cellular debris by centrifuging at 16,000 - 20,000 x g for 10-15 minutes at 4°C.[2]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is the cell lysate. Keep on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay. This is crucial for normalizing caspase activity.
III. Caspase-3 Activity Assay
-
Normalize Lysate Concentration: Dilute the cell lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein per 50 µL (1-4 mg/mL).[5][6]
-
Plate Setup: Add the following to individual wells of a 96-well flat-bottom plate:
-
Sample Wells: 50 µL of normalized cell lysate.
-
Inhibitor Control Wells: 50 µL of normalized cell lysate.
-
Blank Wells: 50 µL of Cell Lysis Buffer (for background subtraction).
-
-
Inhibitor Addition (for control wells):
-
Add 1 µL of this compound stock solution to the "Inhibitor Control Wells".
-
Add 1 µL of DMSO to the "Sample Wells" to act as a vehicle control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to act.
-
-
Prepare Reaction Mix: For the number of assays to be performed, prepare a master mix of the Reaction Buffer and Substrate. For each well, you will need:
-
Start Reaction: Add 55 µL of the reaction mix to each well (Sample, Inhibitor Control, and Blank). The final concentration of the Ac-DEVD-pNA substrate will be approximately 200 µM.[5][6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][5][7] Monitor for the development of a yellow color.
-
Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[4][5]
Figure 2: Experimental workflow for the caspase-3 activity assay.
Data Presentation and Analysis
The results can be summarized in a table for clear comparison.
Table 1: Example Data Layout
| Sample ID | Protein Conc. (µg/µL) | OD 405nm (Raw) | OD 405nm (Corrected)¹ | Fold Increase in Activity² |
| Untreated Control | 2.5 | 0.150 | 0.050 | 1.0 |
| Treated Sample 1 | 2.5 | 0.650 | 0.550 | 11.0 |
| Treated Sample 2 | 2.5 | 0.450 | 0.350 | 7.0 |
| Treated + Inhibitor | 2.5 | 0.165 | 0.065 | 1.3 |
| Blank | N/A | 0.100 | N/A | N/A |
Data Analysis Steps:
-
Background Subtraction: Subtract the absorbance value of the blank well from all other readings (samples and controls) to get the corrected OD 405nm.
-
Corrected OD = Sample OD - Blank OD
-
-
Confirm Inhibition: The absorbance of the inhibitor-treated sample should be close to the background level, confirming that the activity is due to DEVD-specific caspases.
-
Calculate Fold Increase: Determine the fold-increase in caspase activity by comparing the corrected OD of the treated samples to the corrected OD of the untreated control.
-
Fold Increase = Corrected OD of Treated Sample / Corrected OD of Untreated Control
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in untreated control | - Cells are unhealthy or undergoing spontaneous apoptosis.- Lysate concentration is too high. | - Use a fresh, healthy cell culture.- Reduce the amount of protein per assay. |
| Low signal in positive control/treated sample | - Insufficient apoptosis induction.- Inactive reagents (DTT degrades quickly).- Insufficient incubation time. | - Optimize inducer concentration and time.- Always add DTT fresh to buffers.- Increase incubation time to 4 hours or overnight.[10] |
| High signal in inhibitor control | - Inhibitor was not added or is inactive.- Non-caspase protease activity. | - Ensure inhibitor is added and pre-incubated correctly.- Confirm lysate is not contaminated. |
| High variability between replicates | - Pipetting errors.- Inconsistent protein concentration. | - Use a multichannel pipette for reagent addition.[11]- Carefully perform protein quantification and normalization. |
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. abcam.com [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Using Ac-DEVD-CMK to Elucidate Drug-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the irreversible caspase-3 inhibitor, Ac-DEVD-CMK, to investigate and confirm the mechanism of drug-induced apoptosis. By specifically blocking the activity of caspase-3, a key executioner caspase, researchers can determine whether a novel compound elicits programmed cell death through a caspase-3-dependent pathway.
Principle
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. Caspases are cysteine proteases that, upon activation, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Caspase-3 is a critical executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] Its activation is a pivotal point in the apoptotic signaling cascade.[1][3]
This compound (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a cell-permeable, irreversible inhibitor of caspase-3.[4][5] The tetrapeptide sequence DEVD is recognized by caspase-3, allowing the inhibitor to bind to the enzyme's active site. The chloromethylketone moiety then forms a covalent bond with the active site cysteine, leading to irreversible inhibition.[4]
By treating cells with a drug candidate in the presence and absence of this compound, researchers can assess whether the observed apoptosis is attenuated. A significant reduction in apoptotic markers in the presence of this compound indicates that the drug's mechanism of action is, at least in part, dependent on the activation of caspase-3.
Materials and Reagents
-
Inhibitor: this compound[4]
-
Solvent: DMSO (cell culture grade)[6]
-
Cell Culture: Adherent or suspension cells of interest
-
Drug of Interest: The compound being investigated for its apoptotic effects
-
Apoptosis Induction Agent (Positive Control): e.g., Staurosporine, Etoposide, or TRAIL[7]
-
Apoptosis Detection Kits:
-
General Lab Equipment:
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating drug-induced apoptosis using this compound.
Caption: General experimental workflow for studying drug-induced apoptosis with this compound.
Detailed Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in sterile DMSO to create a stock solution. A common stock concentration is 10-50 mM.[6][12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 2 years).[12][13]
Cell Seeding and Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for activity assays, 6-well plates for flow cytometry) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound: Approximately 1-2 hours before adding the drug of interest, pre-treat the cells with this compound at the desired final concentration. A typical working concentration range is 10-100 µM.[4][14] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Drug Treatment: Add the drug of interest at its predetermined effective concentration.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis. This time will vary depending on the drug and cell type.
Experimental Groups
For a robust experiment, include the following control groups:
| Group | Description | Purpose |
| Untreated Control | Cells treated with vehicle (e.g., DMSO) only. | Baseline for cell viability and apoptosis. |
| Drug Only | Cells treated with the drug of interest. | To measure the total level of drug-induced apoptosis. |
| This compound Only | Cells treated with this compound only. | To ensure the inhibitor itself is not toxic at the concentration used. |
| Drug + this compound | Cells pre-treated with this compound, then treated with the drug. | To determine if apoptosis is inhibited by blocking caspase-3. |
| Positive Control | Cells treated with a known apoptosis inducer (e.g., Staurosporine). | To confirm that the apoptosis detection assays are working correctly. |
Apoptosis Detection Methods
This assay quantifies the activity of caspase-3 in cell lysates.
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 activity assay kit.[8][15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Procedure:
-
Measurement:
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Harvesting: After treatment, collect both adherent and suspension cells.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Caspase-3 Activity
| Treatment Group | Fold Change in Caspase-3 Activity (Mean ± SD) |
| Untreated Control | 1.0 ± 0.1 |
| Drug Only | 5.2 ± 0.4 |
| This compound Only | 1.1 ± 0.2 |
| Drug + this compound | 1.5 ± 0.3 |
| Positive Control | 8.9 ± 0.7 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Untreated Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Drug Only | 35.4 ± 2.1 | 10.2 ± 1.1 |
| This compound Only | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Drug + this compound | 8.7 ± 1.2 | 4.3 ± 0.8 |
| Positive Control | 55.8 ± 3.5 | 15.6 ± 1.9 |
Interpretation:
If the drug-induced increase in caspase-3 activity and the percentage of apoptotic cells are significantly reduced in the "Drug + this compound" group compared to the "Drug Only" group, it provides strong evidence that the drug induces apoptosis through a caspase-3-dependent mechanism.
Signaling Pathway Visualization
The following diagrams illustrate the central role of caspase-3 in the apoptotic signaling pathways.
Caption: Caspase-3 is a key executioner caspase activated by both intrinsic and extrinsic pathways.
Conclusion
The use of this compound is a powerful and specific method to investigate the involvement of caspase-3 in drug-induced apoptosis. By following these detailed protocols and including the appropriate controls, researchers can confidently determine the mechanistic pathway of their compounds of interest, providing valuable insights for drug development and basic research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biogot.com [biogot.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. immunostep.com [immunostep.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. benchchem.com [benchchem.com]
Ac-DEVD-CMK: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK, also known as N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, is a potent, cell-permeable, and irreversible inhibitor of caspase-3.[1][2][3] Caspase-3 is a critical executioner caspase in the apoptotic pathway, a form of programmed cell death.[4][5][6] Its activation is a key event in the apoptotic signaling cascade observed in the central nervous system (CNS) under various physiological and pathological conditions, including neurodevelopment, neurodegenerative diseases, and acute neurological injuries.[5][7][8] this compound specifically targets the active site of caspase-3, thereby blocking its proteolytic activity and the subsequent downstream events of apoptosis.[9] While highly specific for caspase-3, it can also inhibit other caspases with similar substrate specificities, such as caspases-6, -7, -8, and -10.[1][2][10] This makes it an invaluable tool for investigating the role of caspase-3-mediated apoptosis in neuronal cell death and for exploring potential neuroprotective strategies.
Mechanism of Action: Inhibition of the Caspase-3 Apoptotic Pathway
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a primary mediator.[11][12]
-
Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, triggers the release of cytochrome c from the mitochondria into the cytosol.[12] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase-9.[12][13][14] Activated caspase-9, in turn, cleaves and activates pro-caspase-3.[13][14]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[11] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[11] Caspase-8 can then directly cleave and activate pro-caspase-3.[11]
Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide range of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair.[9] This leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[13]
This compound acts by mimicking the DEVD tetrapeptide sequence recognized by caspase-3.[9] It binds irreversibly to the catalytic site of caspase-3, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade.
Applications in Neuroscience Research
This compound is a versatile tool for studying various aspects of neuronal function and dysfunction:
-
Neurodegenerative Diseases: Caspase-3 activation is a feature of many chronic neurodegenerative diseases.[5] this compound can be used in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and Huntington's disease to investigate the role of apoptosis in neuronal loss and to test the therapeutic potential of caspase-3 inhibition.
-
Acute Neurological Injury: Apoptosis contributes significantly to secondary cell death following acute injuries like ischemic stroke, traumatic brain injury (TBI), and spinal cord injury.[7] Studies have shown that caspase inhibitors can reduce neuronal loss and improve functional outcomes in animal models of these conditions.[8]
-
Neuroprotection Assays: this compound is frequently used to determine if the neuroprotective effects of a novel compound or treatment are mediated through the inhibition of the caspase-3 apoptotic pathway.
-
Non-Apoptotic Functions: Recent research suggests that caspase-3 has roles beyond cell death, including synaptic plasticity, neurite pruning, and neurogenesis.[4][5] this compound can be employed to dissect these non-apoptotic functions of caspase-3 in the nervous system.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound and related compounds in neuroscience research.
| Compound Name | Target(s) | Effective Concentration (In Vitro) | Dosage (In Vivo) | Model System | Observed Effect | Reference(s) |
| This compound | Caspase-3, -6, -7, -8, -10 | 10 µM - 100 µM | 25 mg/kg (IP) | Human pharyngeal squamous carcinoma cells, Jurkat cells, BL41 cells, mouse model of liver injury | Inhibits apoptosis and p21 cleavage. Attenuates liver injury. | [3][15] |
| Ac-DEVD-CHO | Caspase-3 | 100 nM (in protease assays) | Not specified | Daudi B cells (lysates) | Blocks caspase-3 activity in apoptotic cell lysates. | [9] |
| z-DEVD-fmk | Caspase-3 | 1 nM - 100 µM | Not specified | Rat model of spinal cord injury, mouse model of traumatic brain injury | Reduces secondary tissue injury, preserves motor function, improves neurological function, and reduces lesion volumes. | [16][17] |
| Ac-YVAD-CMK | Caspase-1 like caspases | 40 µmol/L | 300 ng/rat (ICV) | Rat model of permanent middle cerebral artery occlusion, primary microglia | Reduces infarct volume, provides long-lasting neuroprotection, reduces caspase-1 and -3 activity, and decreases apoptosis. | [18][19] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Apoptosis in Neuronal Cell Culture
This protocol provides a general framework for assessing the neuroprotective effect of this compound against an apoptotic stimulus in a neuronal cell culture system.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, amyloid-beta peptide)
-
This compound (stock solution in DMSO, typically 10-50 mM)
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing apoptosis (e.g., Caspase-3 activity assay kit, TUNEL assay kit, Annexin V staining kit)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate neuronal cells in a multi-well plate at a density appropriate for the chosen assay and allow them to adhere and stabilize for 24 hours.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent in culture medium.
-
Add the inducer to the wells, except for the untreated control wells.
-
Incubate for the time required to induce a significant level of apoptosis (typically 6-24 hours, this needs to be optimized).
-
-
Assessment of Apoptosis: After the incubation period, assess apoptosis using one of the following methods:
-
Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorogenic substrate like Ac-DEVD-AMC, as detailed in Protocol 3.
-
TUNEL Staining: Fix the cells and perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V and PI and analyze by flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Data Analysis: Quantify the results (e.g., fluorescence intensity, percentage of TUNEL-positive cells, percentage of Annexin V-positive cells) and compare the different treatment groups. A significant reduction in apoptosis in the this compound pre-treated groups compared to the inducer-only group indicates a caspase-3-dependent mechanism.
Protocol 2: In Vivo Administration of this compound in a Rodent Model
This protocol outlines a general procedure for administering this compound in a rodent model of acute neurological injury (e.g., TBI, stroke). Note: All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a low percentage of DMSO)
-
Rodent model of neurological injury (e.g., controlled cortical impact for TBI, middle cerebral artery occlusion for stroke)
-
Anesthesia and surgical equipment
-
Syringes and needles for administration
-
Equipment for behavioral testing
-
Histology and immunohistochemistry reagents
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration with sterile saline or PBS. The final DMSO concentration should be non-toxic.
-
Prepare a vehicle control solution with the same final concentration of DMSO.
-
-
Induction of Neurological Injury:
-
Anesthetize the animal and perform the surgical procedure to induce the desired neurological injury.
-
-
Administration of this compound:
-
Administer this compound or vehicle at a predetermined time point post-injury (e.g., 1 hour).[16]
-
The route of administration can be systemic (e.g., intraperitoneal injection, IP) or central (e.g., intracerebroventricular, ICV).[15][18] The choice depends on the experimental question and the blood-brain barrier permeability of the compound.
-
-
Post-Treatment Monitoring and Analysis:
-
Behavioral Assessment: Perform a battery of behavioral tests at various time points post-injury (e.g., 1, 3, 7 days) to assess motor and cognitive function.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brain tissue.
-
Perform histological staining (e.g., Nissl staining) to determine lesion volume.
-
Conduct immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and neuronal survival (e.g., NeuN).
-
-
Data Analysis: Compare the behavioral scores, lesion volumes, and marker expression between the this compound-treated and vehicle-treated groups to determine the neuroprotective efficacy of caspase-3 inhibition.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol describes how to measure caspase-3 activity in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Cell lysis buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3 substrate (Ac-DEVD-AMC)
-
This compound or Ac-DEVD-CHO (as an inhibitor control)
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 430-460 nm)
Procedure:
-
Sample Preparation:
-
Cell Culture: Lyse cells by resuspending the cell pellet in ice-cold lysis buffer. Incubate on ice for 15-20 minutes, then centrifuge to pellet cell debris. Collect the supernatant (cytosolic extract).
-
Tissue: Homogenize the tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well black plate, set up the following reactions (in triplicate):
-
Blank: Protease Assay Buffer only.
-
Negative Control: Lysate from untreated/healthy cells + Substrate.
-
Positive Control: Lysate from apoptotic cells + Substrate.
-
Inhibitor Control: Lysate from apoptotic cells + Ac-DEVD-CHO/CMK + Substrate.
-
-
-
Reaction:
-
To each well, add 50-100 µg of protein lysate. Adjust the volume with Protease Assay Buffer.
-
For inhibitor control wells, add Ac-DEVD-CHO to a final concentration of 100 nM and incubate for 10-15 minutes at room temperature.[9]
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measure the fluorescence using a microplate reader (Ex: 380 nm, Em: 430-460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Calculate the fold-change in caspase-3 activity in apoptotic samples relative to the negative control.
-
Confirm the specificity of the assay by observing a significant reduction in fluorescence in the inhibitor control wells.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 in the central nervous system: beyond apoptosis. [shenglab.broadinstitute.org]
- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 apoptotic signaling following injury to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Regulation of Caspases in the Nervous System: Implications for Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases in the Developing Central Nervous System: Apoptosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ac-DEVD-CMK solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-3 inhibitor, Ac-DEVD-CMK.
Troubleshooting Guide: this compound Solubility Issues
Researchers may occasionally encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.
Problem: Precipitate observed in the stock solution after reconstitution.
-
Solution Workflow:
Workflow for troubleshooting precipitate in this compound stock solution.
Problem: The compound comes out of solution when diluted in aqueous media.
-
Solution Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The most common and recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). [1][2]It is also soluble in water, though this may require warming and sonication. [3]For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and minimize cytotoxicity.
[3][4]
Q2: What are the typical stock and working concentrations for this compound?
A2: Stock solution concentrations are typically high to minimize the volume of solvent added to the experimental system. Working concentrations for in vitro experiments commonly range up to 100 µM. [1][2][]For in vivo studies, dosages of around 25 mg/kg have been reported.
[3][6]
Q3: How should I store this compound solutions?
A3: Powdered this compound should be stored at -20°C for up to one year or -80°C for up to two years. [3]Once reconstituted in a solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [3]Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months.
[3][7]
Q4: My this compound will not dissolve, what should I do?
A4: If you are having trouble dissolving this compound, first ensure you are using a fresh, high-quality solvent. Hygroscopic (water-absorbing) DMSO can significantly impact solubility. [3][4]Gentle warming of the solution (e.g., in a 37°C water bath) and brief sonication or vortexing can aid in dissolution.
[3]
Q5: Is this compound specific to caspase-3?
A5: this compound is a selective and irreversible inhibitor of caspase-3. [3][6]However, it also demonstrates inhibitory activity against other caspases, including caspase-6, -7, -8, and -10.
[1][2][8][9]
Data Presentation
Table 1: Solubility of this compound
Solvent Concentration Notes DMSO 50 mg/mL [1][2] High solubility. DMSO 100 mg/mL (150.38 mM) [3] May require sonication. Use of newly opened, anhydrous DMSO is recommended. [3][4] Water 50 mg/mL (75.19 mM) [3] Requires sonication, warming, and heating to 60°C. [3] Acetonitrile Soluble [] -
Table 2: Recommended Storage Conditions
Form Storage Temperature Duration Powder -20°C 1 year [3] Powder -80°C 2 years [3] In Solvent -20°C 1 month [3][7] In Solvent -80°C 6 months [3][7]
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Use
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to mix. If the compound does not fully dissolve, sonicate the solution for a few minutes or warm it briefly at 37°C.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
For experiments, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer immediately before use.
Signaling Pathway
This compound is a tetrapeptide that mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3. By irreversibly binding to the active site of caspase-3, this compound blocks its proteolytic activity and subsequent downstream events in the apoptotic cascade.
Inhibition of the caspase-3 signaling pathway by this compound.
References
- 1. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. stemcell.com [stemcell.com]
stability of Ac-DEVD-CMK in different solvents and media
Welcome to the technical support center for Ac-DEVD-CMK, a key reagent for researchers studying apoptosis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-3.[1][2] Its sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site of PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[3] By binding to the active site of caspase-3, this compound effectively blocks its proteolytic activity, thereby inhibiting the downstream events of apoptosis. It also shows inhibitory activity against other caspases, including caspases-6, -7, -8, and -10.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C or -80°C and is stable for at least one to four years under these conditions.[2][5] For long-term storage, it is advisable to store it with a desiccant and protect it from light.
-
Stock Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][5] A stock solution in DMSO is generally stable for at least one month at -20°C and up to six months at -80°C.[6]
Q3: In which solvents can I dissolve this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2][5] It has lower solubility in aqueous media. To prepare a stock solution, dissolve the powder in high-purity DMSO. For use in cell culture, the DMSO stock solution should be diluted into the culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.1%).
Q4: What is the typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the level of apoptosis induction. However, a concentration range of 10 µM to 100 µM is commonly used in published studies to effectively inhibit caspase-3 activity.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or reduced inhibition of apoptosis | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of aliquots at -20°C or -80°C. |
| Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the activated caspase-3 in your experimental system. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and apoptosis-inducing stimulus. | |
| Timing of inhibitor addition: this compound is an irreversible inhibitor and should be present before or at the time of caspase-3 activation. | Add this compound to your cells prior to or concurrently with the apoptotic stimulus. | |
| Caspase-3 independent cell death: The observed cell death may be occurring through a caspase-3 independent pathway. | Use alternative methods to confirm the apoptotic pathway, such as checking for the activation of other caspases or using other pathway-specific inhibitors. | |
| Inconsistent results between experiments | Variability in stock solution: Inaccurate pipetting when preparing stock solutions or dilutions can lead to variability. | Use calibrated pipettes and prepare a large enough batch of stock solution to be used across multiple experiments. Aliquot to avoid repeated handling of the main stock. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response to both the apoptotic stimulus and the inhibitor. | Standardize your cell culture and experimental protocols. Use cells within a consistent passage number range. | |
| Precipitation of this compound in media | Low solubility in aqueous solutions: this compound has limited solubility in aqueous-based cell culture media. | Ensure the final DMSO concentration is sufficient to keep the inhibitor in solution, but still non-toxic to the cells (typically <0.1%). Prepare the final working solution immediately before use. |
| Issues with Caspase-3 Activity Assays (using Ac-DEVD-pNA or Ac-DEVD-AMC) | Inactive substrate: The fluorogenic or colorimetric substrate may have degraded. | Check the storage conditions and expiration date of the substrate. Prepare fresh substrate solutions. |
| Incorrect buffer composition: The pH, ionic strength, or presence of certain components in the assay buffer can affect enzyme activity. | Use a recommended assay buffer, typically containing HEPES, DTT, and a non-ionic detergent.[7][8][9] Optimize buffer components if necessary. | |
| Low caspase-3 activity in lysate: The cell lysate may not contain sufficient active caspase-3. | Ensure that apoptosis has been effectively induced. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the assay. Optimize cell lysis to ensure efficient extraction of active caspases. | |
| High background signal: The substrate may be hydrolyzing non-enzymatically, or there might be interfering substances in the cell lysate. | Include a blank control (assay buffer and substrate without lysate) and a negative control (lysate from non-apoptotic cells).[8] |
Signaling Pathways and Workflows
Caption: Intrinsic and extrinsic pathways of caspase-3 activation and its inhibition by this compound.
Caption: A general experimental workflow for determining the stability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by adding the appropriate volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: ~551 g/mol ), you would add approximately 181 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Assessing this compound Stability
This protocol provides a framework for determining the half-life of this compound in different solvents and media.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvents/media to be tested (e.g., PBS, DMEM, RPMI-1640)
-
Incubator (e.g., 37°C)
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC or LC-MS system
Procedure:
-
Prepare a fresh working solution of this compound by diluting the stock solution into the desired solvent or medium to a final concentration (e.g., 100 µM).
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 12, and 24 hours), collect an aliquot of each sample. The 0-hour time point serves as the initial concentration control.
-
To stop further degradation, especially in media containing proteases, precipitate proteins by adding two volumes of ice-cold acetonitrile or 10% TCA to the aliquot.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the this compound, to a new tube for analysis.
-
Analyze the amount of intact this compound in the supernatant using a validated reverse-phase HPLC or LC-MS method.
-
Calculate the half-life (t½) by plotting the percentage of intact this compound remaining versus time and fitting the data to a first-order decay model.
Protocol 3: Caspase-3 Activity Assay using a Colorimetric Substrate (Ac-DEVD-pNA)
This protocol is for measuring caspase-3 activity in cell lysates.
Materials:
-
Cells (control and apoptosis-induced)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-DEVD-pNA substrate (stock solution in DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells. Include a negative control of untreated cells.
-
Harvest the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Include a blank control containing only Cell Lysis Buffer.
-
Prepare the substrate mix by diluting the Ac-DEVD-pNA stock solution into the 2x Reaction Buffer to the desired final concentration (e.g., 200 µM).
-
Add 50 µL of the substrate mix to each well. The final volume will be 100 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
potential off-target effects of Ac-DEVD-CMK in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ac-DEVD-CMK, a commonly used caspase-3 inhibitor. This resource addresses potential off-target effects, provides detailed experimental protocols, and offers troubleshooting advice to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, irreversible peptide inhibitor designed to target and inhibit caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] Its peptide sequence (DEVD) mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[3] The chloromethylketone (CMK) moiety forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.
Q2: Is this compound completely specific for caspase-3?
No, while this compound is selective for caspase-3, it is not entirely specific. It has been shown to inhibit other caspases, including caspase-6, -7, -8, and -10.[2][4] This cross-reactivity is a significant potential off-target effect that researchers must consider when interpreting their results.
Q3: What are the potential non-caspase off-target effects of this compound?
While comprehensive proteomic studies on the specific non-caspase off-targets of this compound are not widely available, a common concern with peptide-based inhibitors is their potential to interact with other proteases that have similar substrate specificities. For instance, some studies suggest that under certain conditions, other cysteine proteases like cathepsins could be potential off-targets, although this has not been extensively documented for this compound specifically.[5][6][7] Researchers should be aware of this theoretical possibility and consider using multiple, structurally different inhibitors to confirm findings.
Q4: What is the difference between this compound, Ac-DEVD-CHO, and Z-DEVD-FMK?
These are all DEVD-based caspase inhibitors, but they differ in their reactive group, which affects their mechanism of inhibition and potency.
-
This compound (chloromethylketone): An irreversible inhibitor.
-
Ac-DEVD-CHO (aldehyde): A reversible inhibitor, often used as a control in caspase assays.[3][8]
-
Z-DEVD-FMK (fluoromethylketone): An irreversible inhibitor, similar to CMK, that also shows broad reactivity against several caspases.[9]
Q5: At what concentration should I use this compound in my cell-based experiments?
The optimal concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the experimental duration. A common starting point is a concentration range of 10-100 µM.[1][4][10] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits apoptosis without causing non-specific cytotoxicity.
Data Presentation: Inhibitor Specificity
Due to the limited availability of a complete IC50 panel for this compound across all caspases in a single study, the following table provides a summary of its known inhibitory profile and includes IC50 values for the closely related inhibitor, Z-DEVD-FMK, for comparative purposes.
| Caspase Target | This compound Inhibition | Z-DEVD-FMK IC50 (µM) |
| Caspase-3 | Primary Target (Irreversible Inhibitor) | 1.326 [9] |
| Caspase-6 | Inhibits | Not widely reported |
| Caspase-7 | Inhibits | Not widely reported |
| Caspase-8 | Inhibits | No significant interaction observed in some studies[9] |
| Caspase-9 | Inhibits | No significant interaction observed in some studies[9] |
| Caspase-10 | Inhibits | Not widely reported |
Note: IC50 values can vary based on assay conditions. The information presented here should be used as a guideline. Researchers are encouraged to consult specific product datasheets and literature relevant to their experimental setup.
Mandatory Visualizations
Signaling Pathways
Caption: Apoptotic signaling pathways leading to caspase-3 activation and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the effect of this compound on apoptosis.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in a Cell-Based Assay
This protocol provides a general framework for using this compound to determine its effect on apoptosis induced by a chemical agent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Vehicle control (DMSO)
-
96-well plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Include a "no treatment" control and an "inhibitor alone" control for each concentration to assess baseline apoptosis and inhibitor toxicity.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Prepare a working solution of the apoptosis-inducing agent in complete culture medium.
-
Add the apoptosis-inducing agent to the appropriate wells (all except the "no treatment" and "inhibitor alone" controls).
-
Incubate for the desired period (e.g., 4-24 hours), as determined by previous optimization experiments for the specific cell line and stimulus.
-
-
Apoptosis Detection:
-
Harvest the cells (including any floating cells in the supernatant).
-
Stain the cells using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the samples by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Compare the percentage of apoptotic cells in the wells treated with the apoptosis inducer alone (positive control) to those pre-treated with this compound. A significant reduction in apoptosis in the inhibitor-treated wells indicates effective caspase-3 inhibition.
Protocol 2: In Vitro Caspase-3 Activity Assay
This protocol is for measuring the direct inhibitory effect of this compound on caspase-3 activity in cell lysates.[3][8][11]
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Ac-DEVD-pNA or Ac-DEVD-AMC (colorimetric or fluorometric substrate)
-
This compound
-
Caspase assay buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in a cell population and prepare a cell lysate. Also, prepare a lysate from an untreated cell population as a negative control. Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add varying concentrations of this compound to the wells containing the apoptotic lysate. Include a vehicle control.
-
Add assay buffer to bring the volume in each well to 90 µL.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the caspases.
-
-
Initiate Reaction: Add 10 µL of the caspase substrate (e.g., 2 mM Ac-DEVD-pNA for a final concentration of 200 µM) to each well.
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em 380/460 nm (for AMC) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of caspase-3 activity inhibition for each concentration of this compound relative to the vehicle-treated apoptotic lysate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of apoptosis observed | 1. Ineffective Inhibitor Concentration: The concentration of this compound may be too low. 2. Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. 3. Caspase-Independent Cell Death: The apoptotic stimulus may be inducing a cell death pathway that does not rely on caspase-3. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., up to 200 µM). 2. Increase the pre-incubation time with the inhibitor. 3. Use an alternative apoptosis detection method that is upstream of caspase-3 activation (e.g., mitochondrial membrane potential assay) or a pan-caspase inhibitor like Z-VAD-FMK to confirm caspase dependency. |
| High background apoptosis in controls | 1. Cell Culture Stress: Cells may be unhealthy due to over-confluency, nutrient depletion, or contamination. 2. Inhibitor Cytotoxicity: this compound itself may be causing cell death at the concentration used. | 1. Ensure proper cell culture techniques and use cells at a lower passage number. 2. Run an "inhibitor alone" control for each concentration to assess its toxicity. If toxic, reduce the concentration or incubation time. |
| Inconsistent results between experiments | 1. Reagent Instability: this compound or the apoptosis inducer may have degraded. 2. Variability in Cell Health: The physiological state of the cells may differ between experiments. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Aliquot stock solutions of the inhibitor and inducer to avoid repeated freeze-thaw cycles. Store properly as recommended by the manufacturer. 2. Standardize cell seeding density and ensure cells are in the same growth phase for each experiment. 3. Use calibrated pipettes and be meticulous with reagent addition. |
| Inhibitor appears to enhance cell death | 1. Off-Target Effects: The inhibitor might be affecting other pathways that regulate cell survival. 2. Switch to Necrosis: Inhibition of apoptosis can sometimes lead to a switch to a necrotic cell death pathway. | 1. Use a lower concentration of the inhibitor. Confirm the finding with a structurally different caspase-3 inhibitor. 2. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Troubleshooting Ac-DEVD-CMK
Welcome to the technical support center for troubleshooting experiments involving the caspase-3 inhibitor, Ac-DEVD-CMK. This guide provides detailed FAQs, step-by-step troubleshooting protocols, and experimental methodologies to help you diagnose and resolve issues where this compound fails to inhibit apoptosis in your experimental setup.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, irreversible peptide inhibitor designed to target and inhibit caspase-3.[1][2] Its peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site of key caspase-3 substrates like PARP.[3] The inhibitor binds to the active site of caspase-3, and the chloromethylketone (CMK) group forms a covalent bond, leading to irreversible inactivation. While highly selective for caspase-3, it can also inhibit other caspases with similar substrate specificity, such as caspase-6, -7, -8, and -10.[1][4]
Q2: My this compound is not inhibiting apoptosis. What are the primary potential reasons?
There are two main categories of reasons for the failure of this compound to block cell death:
-
Activation of Caspase-Independent Apoptosis: The apoptotic stimulus in your system may be triggering a cell death pathway that does not require caspase-3.[5][6] Key alternative pathways include the activation and nuclear translocation of Apoptosis-Inducing Factor (AIF).[6][7]
-
Suboptimal Experimental Conditions: Various technical factors can lead to a lack of inhibition. These include incorrect inhibitor concentration, degradation of the inhibitor due to improper storage, insufficient cell permeability in your specific cell type, or adding the inhibitor after the apoptotic cascade has progressed too far.
Q3: How can I be sure that my this compound inhibitor is active and stable?
Proper storage and handling are critical for the stability of this compound. The lyophilized powder should be stored at -20°C for long-term stability, which can be for at least four years.[4] Once reconstituted, typically in DMSO, it is crucial to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][8] Reconstituted solutions are often stable for 1-2 months.[3] To confirm its activity, you can use a positive control system, such as a cell line known to undergo caspase-3-dependent apoptosis, or perform an in vitro caspase-3 activity assay with recombinant active caspase-3.[9]
Q4: What is caspase-independent apoptosis, and how do I test for it?
Caspase-independent apoptosis is a form of programmed cell death that occurs without the activation of caspases.[6] A well-characterized pathway involves the mitochondrial protein, Apoptosis-Inducing Factor (AIF).[7][10] Upon receiving a death signal, AIF is released from the mitochondria and translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation.[6][7] This pathway is not blocked by caspase inhibitors.[6] To test for it, you can perform immunofluorescence or Western blotting to check for the translocation of AIF from the mitochondria to the nucleus.
Part 2: Troubleshooting Guide & Workflow
If you are observing a lack of apoptosis inhibition, follow this logical workflow to diagnose the issue.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting this compound experiments.
Part 3: Data Presentation and Experimental Protocols
Data Summary Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Full Name | N-acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide | [4] |
| Synonyms | Ac-Asp-Glu-Val-Asp-CMK; Caspase-3 Inhibitor III | [1][11] |
| Molecular Weight | ~551.0 g/mol | [1][4] |
| Purity | Typically ≥98% | [1] |
| Formulation | Often supplied as a trifluoroacetate (TFA) salt | [1][8] |
| Storage (Lyophilized) | -20°C (Stable for ≥ 4 years) | [4] |
| Storage (Reconstituted) | Aliquot and store at -20°C for 1-2 months; avoid freeze-thaw | [3] |
| Recommended Solvent | DMSO (e.g., 50 mg/mL) | [4] |
Table 2: Recommended Working Concentrations of this compound
| Cell Type / System | Effective Concentration | Reference |
| Human Pharyngeal Carcinoma Cells | 10 µM | [11] |
| Jurkat Cells (IDB-induced apoptosis) | 100 µM | [8][11] |
| Human B cells (BL41) | 100 µM (partially blocked apoptosis) | [2] |
| General In Vitro Use | 20 - 100 µM | [4] |
| In Vivo (Mouse Model) | 25 mg/kg (IP injection) | [8][11] |
Table 3: Comparison of Apoptosis Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Caspase-3 Activity Assay | Measures cleavage of a specific substrate (e.g., Ac-DEVD-AMC) by active caspase-3.[3] | Direct, quantitative measure of enzyme activity. | Does not measure cell death, only enzyme activation. |
| PARP Cleavage (Western Blot) | Detects the cleavage of 116 kDa PARP into an 85 kDa fragment, a direct result of caspase-3 activity.[3] | Confirms a key downstream event of caspase-3 activation. | Semi-quantitative; more labor-intensive. |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (early apoptosis). PI stains the nucleus of late apoptotic/necrotic cells. | Distinguishes between early, late, and necrotic cells. | Can be triggered by non-apoptotic events; transient. |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of later-stage apoptosis.[9] | Detects a terminal event of apoptosis; good for tissue sections. | Can also label necrotic cells; may not detect early stages. |
Apoptotic Signaling Pathways
The diagram below illustrates the divergence between caspase-dependent and caspase-independent apoptotic pathways. This compound specifically targets the caspase-dependent route.
Caption: Caspase-dependent vs. caspase-independent apoptotic pathways.
Key Experimental Protocols
Protocol 1: Fluorometric Caspase-3 Activity Assay
This protocol is adapted from standard procedures to confirm the activation of caspase-3 in your cell lysates.[3]
Materials:
-
Apoptotic and non-apoptotic cell pellets
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™-X-100, 10 mM NaPPi)
-
Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT - add DTT fresh )
-
Ac-DEVD-AMC fluorogenic substrate (stock in DMSO)
-
96-well black microplate
-
Fluorometer (Ex: 380 nm, Em: 430-460 nm)
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your experimental cells. Prepare a control group of non-apoptotic cells.
-
Harvest 2-10 million cells by centrifugation.
-
Wash the pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration (e.g., Bradford assay).
-
-
Set up Reactions:
-
In a 96-well black plate, add 10-100 µL of cell lysate per well. The optimal amount should be determined by titration.
-
Add Protease Assay Buffer to bring the total volume in each well to 100 µL.
-
Controls: Include wells with lysate from non-apoptotic cells and a buffer-only blank.
-
Add the Ac-DEVD-AMC substrate to each well to a final concentration of 20 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.
-
A significant increase in fluorescence in apoptotic lysates compared to controls indicates caspase-3 activation.
-
Protocol 2: Western Blot for PARP Cleavage
This protocol confirms caspase-3 activity by detecting one of its key downstream substrates, PARP.
Materials:
-
Cell lysates (prepared as above, but in RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP (one that detects both full-length 116 kDa and cleaved 85 kDa fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of an 85 kDa band in apoptotic samples, which is absent or faint in control samples, confirms PARP cleavage.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]
- 11. medchemexpress.com [medchemexpress.com]
how to optimize Ac-DEVD-CMK concentration for specific cell lines
Welcome to the technical support center for Ac-DEVD-CMK, a highly specific and irreversible inhibitor of caspase-3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide that acts as a selective and irreversible inhibitor of caspase-3.[1][2][3] Its sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in PARP, a key substrate of caspase-3.[4] By binding to the active site of caspase-3, this compound effectively blocks its proteolytic activity, thereby inhibiting the downstream events of apoptosis.[1][2]
Q2: What is the typical working concentration for this compound?
The optimal concentration of this compound is highly dependent on the specific cell line, experimental conditions, and the level of apoptosis induction. However, a general starting range is between 10 µM and 100 µM.[1][5] It is crucial to perform a dose-response experiment to determine the minimal effective concentration for your specific model system.
Q3: How should I reconstitute and store this compound?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.[5][6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[4][6]
Q4: How can I confirm that the observed inhibition of apoptosis is specific to caspase-3?
To ensure the specificity of this compound, it is advisable to include proper controls in your experiment. A common approach is to run parallel experiments with a negative control (untreated cells) and a positive control for apoptosis induction without the inhibitor. Additionally, you can use a less specific caspase inhibitor or a different apoptosis inhibitor to compare the effects. A significant reduction in apoptosis only in the presence of this compound suggests specificity for the caspase-3 pathway.
Troubleshooting Guide
Issue 1: No inhibition of apoptosis is observed even at high concentrations of this compound.
-
Possible Cause 1: Insufficient Apoptosis Induction. The apoptotic stimulus may not be potent enough to activate caspase-3 to a detectable level.
-
Solution: Optimize the concentration of the apoptosis-inducing agent and the incubation time. Confirm the induction of apoptosis using an independent method like Annexin V staining.[6]
-
-
Possible Cause 2: Inactive Inhibitor. The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh stock of the inhibitor. Ensure it is stored correctly at -20°C in aliquots to prevent multiple freeze-thaw cycles.[6]
-
-
Possible Cause 3: Alternative Cell Death Pathway. The cell death observed may be occurring through a caspase-3 independent pathway (e.g., necroptosis or autophagy).
-
Solution: Investigate other cell death markers to determine the primary mechanism of cell death in your experimental system.
-
Issue 2: High background signal or non-specific effects are observed.
-
Possible Cause 1: High Concentration of Inhibitor. Excessive concentrations of this compound may lead to off-target effects.
-
Solution: Perform a dose-response curve to identify the lowest effective concentration that inhibits caspase-3 activity without causing non-specific toxicity.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (typically DMSO) might be causing cellular stress or toxicity at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (usually <0.5%). Include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Experimental Conditions. Minor differences in cell density, reagent concentrations, or incubation times can lead to variability.
-
Solution: Standardize all experimental parameters, including cell seeding density, passage number, and the timing of treatments.
-
-
Possible Cause 2: Cell Line Instability. Cell lines can change their characteristics over time with continuous passaging.
-
Solution: Use cells with a low passage number and periodically check for mycoplasma contamination.
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Caspase-3 Activity Assay
This protocol outlines the steps to determine the effective concentration of this compound required to inhibit apoptosis-induced caspase-3 activity in a specific cell line.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Incubate the cells overnight to allow for attachment.
- Pre-treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 1-2 hours.
- Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α). Include a vehicle control (no apoptosis induction).
2. Cell Lysis:
- After the desired incubation time, centrifuge the plate to pellet suspension cells or aspirate the media from adherent cells.
- Wash the cells with ice-cold PBS.
- Add 50 µL of chilled Lysis Buffer to each well.[6][7]
- Incubate on ice for 10-30 minutes.[7]
- Centrifuge the plate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[7]
- Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
3. Caspase-3 Activity Assay (Colorimetric):
- Prepare a reaction mixture containing Assay Buffer and the colorimetric substrate Ac-DEVD-pNA (final concentration typically 200 µM).
- Add 50 µL of the cell lysate to 50 µL of the reaction mixture in a new 96-well plate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
- Measure the absorbance at 405 nm using a microplate reader.[9]
4. Data Analysis:
- Calculate the percentage of caspase-3 inhibition for each this compound concentration relative to the positive control (apoptosis induced, no inhibitor).
- Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[10]
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Apoptosis Inducer | Assay Method | Incubation Time (h) | Reported IC50 (µM) |
| Jurkat | T-cell leukemia | Ingenol 3,20-dibenzoate | Not Specified | 24 | ~100[1] |
| FaDu | Pharyngeal Squamous Carcinoma | Citrate | Not Specified | 36 | ~10[1] |
| Detroit 562 | Pharyngeal Squamous Carcinoma | Citrate | Not Specified | 36 | ~10[1] |
| HepG2 | Hepatocellular Carcinoma | TNFα/CHX | LDH Release | 16 | <200[11] |
Note: IC50 values can vary significantly based on experimental conditions. This table provides examples and should not be considered absolute values for all studies.[12][13]
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: this compound inhibits caspase-3, blocking downstream apoptotic events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. stemcell.com [stemcell.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mpbio.com [mpbio.com]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
importance of negative and positive controls with Ac-DEVD-CMK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ac-DEVD-CMK, a potent caspase-3 inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-3.[1][2] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in key cellular proteins, such as PARP, that are targeted by caspase-3 during apoptosis.[3] By binding to the active site of caspase-3, this compound effectively blocks its proteolytic activity, thereby inhibiting the downstream events of the apoptotic cascade.[1][4] While it is a potent inhibitor of caspase-3, it's important to note that it can also inhibit other caspases with similar substrate specificity, such as caspase-6, -7, -8, and -10.[2]
Q2: What are the essential positive and negative controls to include in my experiment with this compound?
To ensure the validity and specificity of your results, incorporating proper controls is crucial.
-
Positive Controls:
-
Apoptosis Induction: Treat a sample of your cells with a known apoptosis-inducing agent like staurosporine or etoposide. This will activate caspase-3 and should result in a strong signal in your caspase activity assay, which should be significantly reduced by this compound treatment.[5][6]
-
Recombinant Active Caspase-3: Use purified active caspase-3 enzyme as a positive control in biochemical assays to confirm that your detection reagents and substrate are working correctly.[5]
-
-
Negative Controls:
-
Untreated/Vehicle-Treated Cells: This sample represents the basal level of caspase-3 activity in your cells and serves as a baseline for comparison.[5][7]
-
Specific Caspase-3 Inhibitor: To confirm that the observed activity is specific to DEVD-cleaving caspases, pre-incubate a lysate from apoptotic cells with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[5][8] A significant reduction in the signal will confirm the specificity of the assay.
-
Reagent Blank: A well containing all assay components except the cell lysate should be included to measure and subtract any background signal from the reagents themselves.[5]
-
Q3: How can I be certain that the observed effects in my experiment are specifically due to caspase-3 inhibition?
While this compound is a selective inhibitor, confirming specificity is a key aspect of rigorous research. Here are several strategies:
-
Use of a Specific Inhibitor Control: As mentioned in the negative controls, using a structurally different but specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in parallel experiments can help confirm that the observed phenotype is due to caspase-3 inhibition.[5][8]
-
Western Blot Analysis: Probe for the cleavage of known caspase-3 substrates, such as PARP. In the presence of an effective concentration of this compound, you should observe a reduction in the cleavage of these substrates in apoptotic cells.[3]
-
Use of Multiple Caspase Substrates: If your experimental system allows, use different fluorometric or colorimetric substrates with varying caspase specificities to profile the caspase activity. This can help to distinguish between the activities of different caspases.[9]
-
Genetic Approaches: If feasible, using siRNA or shRNA to knockdown caspase-3 expression can provide a highly specific validation of the role of caspase-3 in your observed phenotype.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in Caspase-3 Activity Assay | Insufficient Apoptosis Induction: The concentration of the inducing agent or the incubation time may be suboptimal. | Optimize the concentration and incubation time of your apoptosis-inducing agent. Confirm apoptosis using an alternative method like Annexin V staining or TUNEL assay.[5] |
| Low Protein Concentration: The amount of active caspase-3 in your lysate is below the detection limit of the assay. | Increase the number of cells used for lysate preparation. Ensure the protein concentration of your lysate is within the recommended range for the assay (typically 50-200 µg per well).[5] | |
| Inactive Reagents: The DTT in your buffer may have oxidized, or the substrate may have degraded. | Prepare fresh DTT-containing buffers for each experiment. Protect the Ac-DEVD-pNA or Ac-DEVD-AMC substrate from light and avoid repeated freeze-thaw cycles.[5] | |
| Incorrect Buffer pH: Caspase-3 activity is optimal at a neutral pH (around 7.2-7.5). | Verify and adjust the pH of your assay buffer.[5] | |
| High Background in All Wells | Reagent Contamination: Buffers or other reagents may be contaminated. | Use fresh, sterile reagents. |
| Non-specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the substrate. | Include an inhibitor control (e.g., Ac-DEVD-CHO) to assess the level of non-specific cleavage.[5] | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and be meticulous with your pipetting technique. Prepare a master mix for reagents to be added to multiple wells. |
| Uneven Cell Seeding or Treatment: Variations in cell number or treatment application across wells. | Ensure a uniform single-cell suspension before seeding and apply treatments consistently to all wells. | |
| This compound Does Not Inhibit Apoptosis | Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-3. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental conditions. Concentrations up to 100 µM are commonly used.[10] |
| Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. | Ensure the this compound is properly dissolved, typically in DMSO.[10] Pre-incubate the cells with the inhibitor for a sufficient amount of time (e.g., 1-2 hours) before inducing apoptosis. | |
| Caspase-3 Independent Cell Death: The cell death pathway induced in your system may not be dependent on caspase-3. | Investigate the involvement of other cell death pathways, such as necroptosis or pyroptosis.[11] |
Experimental Protocols
Protocol: Caspase-3 Colorimetric Assay
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using the colorimetric substrate Ac-DEVD-pNA.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a culture plate.
-
Treat cells with your experimental compounds, including a positive control (apoptosis inducer) and a negative control (vehicle). For inhibitor studies, pre-incubate cells with this compound for 1-2 hours before adding the apoptosis inducer.
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population.[7]
-
Pellet 1-5 x 10^6 cells by centrifugation.[5]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[5]
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50-200 µg of protein diluted to 50 µL with Lysis Buffer.[5]
-
For inhibitor controls, pre-incubate the lysate with 1 µL of Ac-DEVD-CHO (caspase-3 inhibitor) for 10-15 minutes at room temperature.[5]
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).[12]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[7]
-
Subtract the absorbance of the blank from all readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.
-
Visualizations
Signaling Pathway of Caspase-3 Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. Caspase assay selection guide | Abcam [abcam.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
avoiding experimental artifacts when using Ac-DEVD-CMK
Technical Support Center: Ac-DEVD-CMK
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a synthetic peptide that acts as a cell-permeable and irreversible inhibitor of caspase-3.[1][2]
Mechanism of Action: The peptide sequence "DEVD" mimics the cleavage site in key apoptotic substrates like PARP. This allows this compound to bind to the active site of caspase-3. The chloromethylketone (CMK) group then forms a covalent bond with a cysteine residue in the enzyme's catalytic site, leading to irreversible inhibition.[3] Because it is cell-permeable, it can be used in both cell lysates and live cell culture experiments to block the apoptotic cascade.
Q2: What is the biggest source of experimental artifacts with this compound?
Q3: How do I choose the optimal concentration of this compound?
The optimal concentration is highly dependent on the cell type, the potency of the apoptotic stimulus, and the experimental duration. It is critical to perform a dose-response (titration) experiment for each new model system. Start with a range of concentrations reported in the literature and narrow down to the lowest effective concentration that produces the desired inhibitory effect without causing non-specific toxicity.
| Application | Typical Concentration Range | Reference Examples |
| In Vitro (Cell Culture) | 10 µM - 100 µM | 10 µM for inhibiting citrate-induced p21 cleavage; 100 µM to inhibit IDB-induced apoptosis.[1] |
| In Vivo (Rodent Models) | 25 mg/kg (IP injection) | Used to attenuate acetaminophen-induced liver injury in mice.[1] |
| Ex Vivo (Isolated Hearts) | Not specified (Infarct size reduction) | Protected myocardium against lethal reperfusion injury.[2] |
Q4: How can I be sure the observed effects are due to caspase-3 inhibition and not off-target effects?
This is a critical question that requires rigorous experimental design.
-
Employ Alternative Inhibitors: If available, use other caspase-3 inhibitors with different chemical structures to see if they replicate the results.
-
Rescue Experiments: In some systems, it may be possible to re-introduce an inhibitor-resistant form of caspase-3 to see if it restores the apoptotic phenotype in the presence of this compound.
Q5: My cells are still dying after treatment with this compound. What is the cause?
If this compound successfully inhibits caspase-3 activity (which should be verified with a caspase activity assay), but cells still die, it strongly suggests the activation of a caspase-independent cell death pathway .[6][7]
-
Possible Pathways: Cells can undergo other forms of programmed cell death, such as necroptosis, parthanatos, or autophagy-dependent cell death.[6][8] These pathways are executed by different proteins (e.g., RIP kinases, PARP-1, cathepsins) and will not be blocked by caspase inhibitors.[9][10]
-
Troubleshooting Step: Use assays that can differentiate between apoptosis and other forms of cell death. For example, Annexin V/Propidium Iodide staining can distinguish apoptosis from necrosis.
Troubleshooting Guide
Problem: Inconsistent or No Inhibition of Apoptosis
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to fully inhibit the amount of activated caspase-3 generated by the apoptotic stimulus. | Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 10 µM to 100 µM) to find the minimal concentration that provides maximal inhibition. |
| Inhibitor Instability | This compound, especially once reconstituted in DMSO, can degrade with improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution upon reconstitution and store at -20°C. Prepare fresh working dilutions for each experiment from a new aliquot. |
| Caspase-Independent Cell Death | The cell death stimulus you are using may trigger a parallel cell death pathway that does not rely on caspase-3.[6][7] | 1. Confirm caspase-3 inhibition using a direct enzymatic assay (see protocol below) or by Western blot for cleaved PARP. 2. Characterize the cell death morphology. 3. Use inhibitors of other pathways (e.g., necrostatin-1 for necroptosis) to investigate alternatives. |
| High Apoptotic Load | A very strong or prolonged apoptotic stimulus may overwhelm the inhibitor, leading to incomplete blockade. | Consider reducing the concentration or duration of the apoptotic stimulus to a level where the inhibitor can be effective. |
Experimental Protocols & Visualizations
Protocol: Validating this compound Efficacy with a Caspase-3 Activity Assay
This protocol describes how to confirm that this compound is effectively inhibiting caspase-3 in your experimental system using a fluorogenic substrate like Ac-DEVD-AMC.
Materials:
-
Cells and culture reagents
-
Apoptotic stimulus (e.g., staurosporine)
-
This compound (inhibitor)
-
Ac-DEVD-AMC (fluorogenic substrate)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[11]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[11]
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 430-460 nm)[11]
Procedure:
-
Cell Plating & Treatment: Plate cells at a desired density. The next day, pre-incubate cells with your chosen concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Induce Apoptosis: Add the apoptotic stimulus to the appropriate wells. Include a "No Stimulus" control. Incubate for the desired time (e.g., 3-6 hours).
-
Prepare Cell Lysates:
-
Harvest cells (suspension or adherent) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[11]
-
Incubate on ice for 10-30 minutes.[11]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford or BCA assay) to ensure equal loading.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
50 µg of protein lysate.
-
Add Assay Buffer to bring the total volume to 100 µL.
-
-
Initiate Reaction: Add 5 µL of Ac-DEVD-AMC substrate stock solution (final concentration ~20 µM).[11]
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis: Compare the fluorescence units (RFU) between samples. A successful experiment will show high fluorescence in the "Stimulus + Vehicle" group and low fluorescence in the "Stimulus + this compound" group, similar to the "No Stimulus" control.
Diagrams
Caption: Caspase-3 activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Troubleshooting logic tree for experiments where cell death is not blocked.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-independent cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]
- 9. d-nb.info [d-nb.info]
- 10. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
Ac-DEVD-CMK Technical Support Center: Assessing Cytotoxicity and Non-Specific Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ac-DEVD-CMK, a potent caspase-3 inhibitor. All information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible peptide inhibitor of caspase-3.[1] Its chemical name is N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide.[2] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1] this compound covalently binds to the active site of caspase-3, thereby irreversibly inactivating the enzyme and inhibiting the downstream events of apoptosis.[1]
Q2: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental goals. However, concentrations up to 100 µM are commonly used to investigate the role of caspase-3-dependent apoptosis.[2] For instance, 100 μM of this compound has been shown to inhibit apoptosis induced by 3,20-dibenzoate (IDB) over a 24-hour period.[3][4] In other studies, 10 μM was sufficient to inhibit citrate-induced p21 cleavage and G2/M accumulation in human pharyngeal squamous carcinoma cell lines over 36 hours.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: Is this compound specific for caspase-3?
While this compound is a potent inhibitor of caspase-3, it also demonstrates inhibitory activity against other caspases, including caspase-6, -7, -8, and -10.[2][5] Therefore, when interpreting results, it is crucial to consider the potential for off-target effects on these other caspases.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] For example, a 50 mg/ml stock solution in DMSO can be prepared.[2] It is advisable to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Troubleshooting Guides
Problem 1: Incomplete or no inhibition of apoptosis.
Possible Cause:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific experimental setup.
-
Timing of Inhibitor Addition: The inhibitor might be added too late, after the apoptotic cascade has progressed beyond the point of caspase-3 activation.
-
Degraded Inhibitor: Improper storage or handling of the this compound stock solution may have led to its degradation.
-
Caspase-3 Independent Apoptosis: The observed cell death may be occurring through a caspase-3-independent pathway.
Solutions:
-
Perform a Dose-Response Curve: Titrate this compound over a range of concentrations to determine the optimal inhibitory concentration for your cell type and stimulus.
-
Optimize Incubation Time: Add the inhibitor prior to or concurrently with the apoptotic stimulus.
-
Use Freshly Prepared Inhibitor: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Confirm Caspase-3 Activation: Use a complementary method, such as a fluorometric caspase-3 activity assay or Western blotting for cleaved caspase-3 and its substrates (e.g., PARP), to confirm that caspase-3 is indeed activated by your stimulus.
-
Investigate Other Caspases: Consider the involvement of other caspases and use broader-spectrum caspase inhibitors if necessary.
Problem 2: Observed cytotoxicity or non-specific effects.
Possible Cause:
-
High Inhibitor Concentration: The concentration of this compound used may be toxic to the cells.
-
Off-Target Effects: The inhibitor may be affecting other cellular processes unrelated to caspase inhibition, especially at high concentrations.[7][8]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.
Solutions:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes cytotoxic to your cells.
-
Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess the effect of the solvent.
-
Use the Lowest Effective Concentration: Once the optimal inhibitory concentration is determined, use the lowest possible concentration that achieves the desired effect to minimize potential off-target effects.
-
Assess Specificity: If off-target effects are suspected, consider using a panel of protease inhibitors or activity-based probes to assess the specificity of this compound in your system.
Quantitative Data
Selectivity of this compound Against a Panel of Caspases
| Caspase Target | Reported Inhibition | Notes |
| Caspase-3 | Primary Target | Potent and irreversible inhibitor. |
| Caspase-6 | Inhibited | This compound shows inhibitory activity.[2][5] |
| Caspase-7 | Inhibited | Shares substrate specificity with Caspase-3. |
| Caspase-8 | Inhibited | This compound shows inhibitory activity.[2][5] |
| Caspase-10 | Inhibited | This compound shows inhibitory activity.[2][5] |
Note: The precise IC50 values can vary depending on the assay conditions, including substrate concentration and enzyme source. It is recommended to consult specific product datasheets or relevant literature for more detailed kinetic data.
Cytotoxicity of this compound
Specific IC50 values for the cytotoxicity of this compound across a range of common cell lines such as Jurkat, HeLa, and HepG2 are not consistently reported in publicly available literature. However, it is generally used at concentrations up to 100 µM without overt cytotoxicity being the primary reported outcome in many studies.[2] For example, in BL41 cells, this compound at 100 µM partially blocked Mn2+-induced apoptosis by 37%.[1] Researchers should always determine the cytotoxic threshold of this compound in their specific cell line and experimental conditions by performing a dose-response cell viability assay.
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing the Specificity of this compound using a Fluorometric Caspase Activity Assay
This protocol describes how to evaluate the inhibitory activity of this compound against caspase-3 and other caspases using specific fluorogenic substrates.
Materials:
-
This compound
-
Cell lysates containing active caspases (from apoptotic cells)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells induced to undergo apoptosis and from untreated control cells. Determine the protein concentration of each lysate.
-
Inhibitor Incubation: In a 96-well black plate, add a fixed amount of cell lysate (e.g., 20-50 µg of protein) to each well. Add serial dilutions of this compound or a vehicle control. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspases.
-
Substrate Addition: Add the specific fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for at least 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each condition. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each caspase.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the apoptotic pathway.
Experimental Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with inconsistent results in Ac-DEVD-CMK experiments
Welcome to the technical support center for Ac-DEVD-CMK experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of the caspase-3 inhibitor, this compound, and related caspase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic, cell-permeable, and irreversible inhibitor of caspase-3.[1][2][3] Its peptide sequence (DEVD) mimics the cleavage site of Poly (ADP-ribose) Polymerase (PARP), a natural substrate of caspase-3.[4] By binding to the active site of caspase-3, this compound effectively blocks its proteolytic activity, thereby inhibiting the downstream events of apoptosis.[1] It is widely used in research to study the role of caspase-3 in apoptosis.[1][2]
Q2: My caspase-3 activity assay is showing weak or no signal. What are the possible causes and solutions?
A weak or absent signal in a caspase-3 activity assay is a frequent issue. Several factors could be responsible:
-
Insufficient Apoptosis Induction: The concentration of the apoptotic stimulus or the incubation time may be inadequate to activate caspase-3. It is advisable to optimize these parameters and confirm apoptosis using an alternative method like Annexin V staining or a TUNEL assay.[5]
-
Low Protein Concentration: The amount of caspase-3 in the cell lysate might be below the detection limit of the assay. To address this, you can increase the number of cells used for lysate preparation or concentrate the lysate.[5] Ensure the protein concentration is within the recommended range for the assay, typically 50-200 µg per assay.[5][6]
-
Inactive Reagents: Key components of the assay buffer, such as Dithiothreitol (DTT), are unstable. DTT is crucial for maintaining the reduced state of the cysteine in the caspase-3 active site.[5] Always prepare fresh DTT-containing buffers for each experiment.[5][6]
-
Incorrect Buffer pH: Caspase-3 activity is optimal at a neutral pH, generally between 7.2 and 7.5.[5] It is important to verify the pH of your assay buffer.[5]
Q3: I am observing high background signal in my assay. How can I troubleshoot this?
High background can mask the true signal from caspase-3 activity. Here are some common causes and their solutions:
-
Contaminated Reagents: Use high-purity water to prepare fresh buffers to avoid contamination.[4]
-
Spontaneous Substrate Degradation: The substrate itself may degrade over time. To account for this, run a "substrate + buffer only" blank to determine the rate of spontaneous hydrolysis and subtract this from all measurements.[4]
-
Non-specific Protease Activity: High protein concentrations can lead to non-specific cleavage of the substrate. Try titrating the amount of cell lysate used in the assay to find the optimal concentration.[4]
Q4: How can I ensure the signal I am detecting is specific to caspase-3?
To confirm the specificity of the detected signal for caspase-3, it is recommended to include a control where a specific caspase-3 inhibitor, such as Ac-DEVD-CHO or this compound itself, is added to a parallel reaction.[5] A significant reduction in the signal in the presence of the inhibitor indicates that the activity is primarily due to caspase-3 or other caspases that recognize the DEVD sequence.[5]
Q5: What are the recommended storage and handling conditions for this compound and related reagents?
Proper storage is critical for maintaining the stability and activity of this compound and assay substrates.
-
This compound: Store at -20°C for long-term stability, with some sources indicating stability for at least 4 years at this temperature.[2][3]
-
Ac-DEVD-pNA/AMC Substrates: These are typically dissolved in DMSO to create a stock solution.[4][5] It is crucial to protect them from light.[5][6] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][7] Some reconstituted substrates may be stable for 1-2 months at -20°C.[8][9]
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Results in Caspase-3 Colorimetric Assays (Ac-DEVD-pNA)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient apoptosis induction | Optimize inducer concentration and incubation time. Confirm apoptosis with a secondary method (e.g., Annexin V).[5] |
| Low protein concentration in lysate | Increase the number of cells for lysate preparation (1-5 x 10^6 cells).[5][6] Ensure protein concentration is 50-200 µg per assay.[5] | |
| Inactive DTT in reaction buffer | Prepare fresh DTT-containing buffers for each experiment.[5][6] | |
| Incorrect buffer pH | Verify that the assay buffer pH is between 7.2 and 7.5.[5] | |
| Improperly stored substrate | Aliquot and store Ac-DEVD-pNA at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5] | |
| High Background | Contaminated reagents | Prepare fresh buffers with high-purity water.[4] |
| Spontaneous substrate degradation | Run a "substrate + buffer only" blank and subtract this value from measurements.[4] | |
| Non-specific protease activity | Titrate the amount of cell lysate used in the assay.[4] | |
| Inconsistent Readings | Air bubbles in wells | Pipette gently against the well walls or briefly centrifuge the plate.[6] |
| Incorrect incubation times/temperatures | Adhere strictly to the protocol's recommended incubation times and temperatures.[6] | |
| Reagents from different kit lots | Use fresh components from the same kit to ensure consistency.[6] |
Table 2: Recommended Concentrations for this compound and Related Reagents
| Reagent | Application | Typical Working Concentration | Solvent |
| This compound | In vitro caspase-3 inhibition | Up to 100 µM[1][2] | DMSO |
| Ac-DEVD-pNA | Colorimetric caspase-3 assay | 50-200 µM[4] | DMSO |
| Ac-DEVD-AMC | Fluorometric caspase-3 assay | ~20 µM[9] | DMSO |
| DTT | In reaction buffer | 10 mM[6] | Water |
Experimental Protocols
Protocol 1: Standard Caspase-3 Colorimetric Activity Assay
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using the colorimetric substrate Ac-DEVD-pNA.
Materials:
-
Cells (treated and untreated)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)[5]
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)[5]
-
Ac-DEVD-pNA (4 mM stock in DMSO)[6]
-
Microtiter plate reader (400-405 nm)
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.[6]
-
Prepare Cell Lysate: a. Harvest 1-5 x 10^6 cells and pellet by centrifugation.[5][6] b. Wash the cell pellet with ice-cold PBS.[5] c. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[5][6] d. Incubate on ice for 10 minutes.[5][6] e. Centrifuge at 10,000 x g for 1 minute at 4°C.[5] f. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[5][6] g. Determine the protein concentration of the lysate (e.g., using a Bradford assay).[5]
-
Set up Assay: a. In a 96-well plate, add 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer for each assay.[6] b. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[6] c. Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).[6]
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours.[6] b. Read the absorbance at 400 or 405 nm in a microtiter plate reader.[6]
Visualizations
Caption: Caspase activation pathway in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bdbiosciences.com [bdbiosciences.com]
best practices for storing and handling Ac-DEVD-CMK
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the storage and handling of Ac-DEVD-CMK, a potent and irreversible caspase-3 inhibitor.
Storage and Handling Summary
Proper storage and handling of this compound are critical for maintaining its stability and activity. Below is a summary of key quantitative data for easy reference.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store lyophilized powder and reconstituted solutions at -20°C. | [1] |
| Solvent for Reconstitution | High-quality, anhydrous DMSO is the recommended solvent. | [1] |
| Solubility in DMSO | Soluble up to 50 mg/mL. | [1] |
| Long-term Stability (Lyophilized) | Stable for at least 4 years when stored at -20°C. | [1] |
| Working Concentration | Typically used at concentrations up to 100 µM in cell culture experiments. | [1][2] |
| Reconstituted Solution Storage | Aliquot to avoid repeated freeze-thaw cycles and store at -20°C. | [3] |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute this compound?
A1: To reconstitute, bring the vial of lyophilized powder to room temperature before opening to prevent condensation. Add the appropriate volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM). Gently vortex or pipette to ensure the powder is fully dissolved.
Q2: Can I store the reconstituted this compound solution at 4°C or room temperature?
A2: It is not recommended. For optimal stability, the reconstituted solution should be aliquoted into single-use volumes and stored at -20°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the inhibitor.
Q3: Is this compound cell-permeable?
A3: Yes, this compound is designed to be cell-permeable, allowing it to enter intact cells and inhibit intracellular caspase-3 activity.[4][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a tetrapeptide that mimics the caspase-3 cleavage site (DEVD). The chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to irreversible inhibition of its proteolytic activity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of apoptosis observed. | 1. Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific cell type or experimental conditions. 2. Inadequate pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to caspase-3 before the apoptotic stimulus was applied. 3. Apoptosis is not caspase-3 dependent: The apoptotic pathway in your experimental model may be independent of caspase-3. 4. Degraded inhibitor: Improper storage or handling may have led to the degradation of this compound. | 1. Titrate the inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration (typically in the range of 10-100 µM). 2. Optimize pre-incubation time: Pre-incubate cells with this compound for a longer duration (e.g., 1-2 hours) before inducing apoptosis. 3. Confirm caspase-3 activation: Use a positive control for apoptosis induction known to activate caspase-3 in your cell line. You can also perform a western blot for cleaved caspase-3 to confirm its activation. 4. Use a fresh aliquot: If you suspect degradation, use a new, properly stored aliquot of the inhibitor. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect their response to treatments. 2. Inconsistent timing of treatments: Variations in the timing of inhibitor addition and apoptosis induction can lead to variable results. 3. Freeze-thaw cycles of the inhibitor: Repeatedly freezing and thawing the stock solution can reduce its potency. | 1. Standardize cell culture conditions: Use cells of a similar passage number and seed them at a consistent density for each experiment. 2. Maintain a strict experimental timeline: Ensure that all incubation times are consistent across all experiments. 3. Aliquot the stock solution: Prepare single-use aliquots of the reconstituted inhibitor to avoid multiple freeze-thaw cycles. |
| Observed cellular toxicity. | 1. High concentration of DMSO: The final concentration of DMSO in the cell culture medium may be toxic to the cells. 2. High concentration of this compound: While generally well-tolerated at effective concentrations, very high concentrations may have off-target effects. | 1. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), and include a vehicle control (DMSO alone) in your experiments. 2. Perform a toxicity test: Determine the optimal, non-toxic concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol: Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using this compound to inhibit apoptosis in adherent cells.
Materials:
-
Adherent cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow cells to adhere and grow overnight.
-
Inhibitor Pre-incubation: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 50 µM). Include a vehicle control (DMSO only).
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells containing the inhibitor and the control wells.
-
Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (this will vary depending on the agent and cell type).
-
Apoptosis Assessment: Following incubation, assess apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry or fluorescence microscopy).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for proper handling and use of this compound.
Caption: Inhibition of the caspase-3 signaling pathway by this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Caspase Inhibitors: Ac-DEVD-CMK vs. Z-VAD-FMK
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the choice of a reliable caspase inhibitor is paramount. This guide provides an objective, data-driven comparison of two widely used caspase inhibitors: the selective Ac-DEVD-CMK and the broad-spectrum Z-VAD-FMK.
This document delves into their mechanisms of action, specificity, and performance, supported by quantitative data and detailed experimental protocols. By presenting a clear, side-by-side analysis, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Z-VAD-FMK |
| Primary Target | Caspase-3 | Pan-caspase inhibitor |
| Specificity | Selective for Caspase-3 and related caspases (e.g., Caspase-7) | Broad-spectrum, inhibits most caspases |
| Mechanism | Irreversible covalent modification of the catalytic site | Irreversible covalent modification of the catalytic site |
| Common Use | Studying the specific role of Caspase-3 in apoptosis | General inhibition of apoptosis |
Mechanism of Action: Irreversible Inhibition
Both this compound and Z-VAD-FMK are peptide-based inhibitors that function through irreversible covalent modification of the caspase active site.[1] The peptide sequence of the inhibitor mimics the natural substrate of the target caspase(s), guiding the inhibitor to the enzyme's active site. The attached fluoromethylketone (FMK) or chloromethylketone (CMK) group then forms a covalent bond with the cysteine residue in the catalytic site, permanently inactivating the enzyme.[2]
The key distinction lies in their peptide sequences. This compound's sequence (Acetyl-Asp-Glu-Val-Asp) is designed to be recognized primarily by caspase-3 and other closely related executioner caspases.[3][4] In contrast, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp) has a sequence that is recognized by a wider range of caspases, making it a pan-caspase inhibitor.[5][6][7]
Quantitative Comparison: Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound and Z-VAD-FMK against a panel of caspases. This data highlights the selectivity of this compound for caspase-3 versus the broad-spectrum activity of Z-VAD-FMK.
| Caspase | This compound IC50 (nM) | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | - | 20 |
| Caspase-2 | - | 10000 |
| Caspase-3 | 1.326 [8] | 0.5 |
| Caspase-4 | - | 50 |
| Caspase-5 | - | 50 |
| Caspase-6 | Inhibits[9] | 2.3 |
| Caspase-7 | Inhibits[9] | 1.6 |
| Caspase-8 | Inhibits[9] | 10 |
| Caspase-9 | - | 4.2 |
| Caspase-10 | Inhibits[9] | 2.8 |
| Caspase-11 | - | 30 |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: Caspase signaling pathways and inhibitor targets.
Caption: Experimental workflow for comparing caspase inhibitors.
Detailed Experimental Protocols
The following protocols provide a framework for comparing the efficacy of this compound and Z-VAD-FMK in a cell-based assay.
Protocol 1: Fluorometric Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are primary targets for both inhibitors.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound and Z-VAD-FMK
-
96-well black, clear-bottom plates
-
Fluorometric caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AMC)
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Induction of Apoptosis and Inhibition:
-
Treat cells with the apoptosis-inducing agent at a predetermined optimal concentration.
-
Concurrently, treat designated wells with varying concentrations of this compound or Z-VAD-FMK. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase Activity Measurement:
-
Prepare the reaction mixture according to the assay kit manufacturer's instructions (typically a combination of reaction buffer and the fluorogenic substrate).
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometric plate reader.
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. This can be used to determine the protective effects of the caspase inhibitors against apoptosis-induced cell death.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-VAD-FMK
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase Activity Assay protocol.
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Concluding Remarks
The choice between this compound and Z-VAD-FMK is contingent on the specific research question. For studies aiming to elucidate the specific role of caspase-3 in a particular apoptotic pathway, the selectivity of this compound is advantageous. Conversely, when the goal is to broadly inhibit apoptosis to study upstream signaling events or the consequences of widespread caspase inhibition, the pan-caspase inhibitor Z-VAD-FMK is the more appropriate tool.
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
Ac-DEVD-CMK vs. Ac-DEVD-CHO: A Researcher's Guide to Choosing the Right Caspase-3 Inhibitor
In the intricate landscape of apoptosis research, the selective inhibition of key effector caspases is paramount to delineating specific cellular pathways. Among the most critical of these is caspase-3, a primary executioner of programmed cell death. For researchers interrogating this pathway, the choice of inhibitor is a crucial experimental decision. Two widely utilized tetrapeptide inhibitors, Ac-DEVD-CMK and Ac-DEVD-CHO, offer distinct biochemical properties. This guide provides a comprehensive comparison to inform the selection process for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Ac-DEVD-CHO |
| Inhibition Mechanism | Irreversible | Reversible |
| Reactive Group | Chloromethylketone (CMK) | Aldehyde (CHO) |
| Cell Permeability | Cell-permeable | Cell-permeable |
| Potency (vs. Caspase-3) | Potent, but specific Ki/IC50 values are not consistently reported in publicly available literature. | Highly potent, with a reported Ki value of approximately 0.23 nM.[1] |
| Selectivity | Primarily targets caspase-3, but also inhibits caspases-6, -7, -8, and -10. | Primarily targets caspase-3 and -7, with significantly weaker inhibition of other caspases.[1] |
| Primary Application | Long-term or terminal inhibition of caspase-3 activity in cell culture and in vivo models. | Short-term or transient inhibition of caspase-3; ideal for kinetic studies and applications where inhibitor removal is desired. |
Mechanism of Action: Irreversible vs. Reversible Inhibition
The fundamental difference between this compound and Ac-DEVD-CHO lies in their interaction with the caspase-3 active site. This compound, a chloromethylketone, forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to irreversible inhibition .[2] This makes it an ideal choice for experiments where a sustained and complete shutdown of caspase-3 activity is required.
In contrast, Ac-DEVD-CHO, a peptide aldehyde, acts as a reversible inhibitor .[1] It forms a transient covalent adduct with the active site cysteine, which can be reversed. This property is advantageous for studies requiring temporal control of caspase-3 activity or for applications in which the inhibitor's effect needs to be washed out.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of potency is challenging due to the different mechanisms of inhibition. However, the inhibition constant (Ki) provides a measure of the affinity of the inhibitor for the enzyme.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) |
| Ac-DEVD-CHO | Caspase-3 | ~0.23 nM[1] |
| Caspase-7 | ~1.6 nM[1] | |
| This compound | Caspase-3 | Not consistently reported in publicly available literature. Described as a potent, irreversible inhibitor.[2] |
| Other Caspases | Inhibits caspases-6, -7, -8, and -10.[2] |
Signaling Pathway and Inhibitor Action
The activation of caspase-3 is a central event in the apoptotic cascade, triggered by both intrinsic and extrinsic pathways. The following diagram illustrates this pathway and the points of intervention for this compound and Ac-DEVD-CHO.
Experimental Protocols
Caspase-3 Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and measures the cleavage of a fluorogenic substrate, Ac-DEVD-AMC.
Materials:
-
Cells or tissue lysate
-
Ac-DEVD-AMC (fluorogenic substrate)
-
Ac-DEVD-CHO or this compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 430-460 nm)
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of choice. For adherent cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer. For suspension cells, pellet the cells, wash with PBS, and lyse. Centrifuge the lysate to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Inhibitor Addition: For inhibitor control wells, pre-incubate the lysate with the desired concentration of Ac-DEVD-CHO or this compound for 10-30 minutes at 37°C.
-
Substrate Addition: Prepare a 2x reaction buffer containing 40 µM Ac-DEVD-AMC. Add 50 µL of this substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader. The fluorescence intensity is proportional to the caspase-3 activity.
Western Blot Analysis of Apoptosis
This protocol allows for the visualization of key apoptotic markers, such as cleaved caspase-3 and its substrate PARP.
Materials:
-
Cell lysates prepared as above
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.
Which to Choose: A Summary
The selection between this compound and Ac-DEVD-CHO should be guided by the specific experimental goals.
Choose this compound for:
-
Experiments requiring long-lasting and complete inhibition of caspase-3.
-
In vivo studies where sustained inhibition is necessary.
-
Terminal assays where the reversibility of inhibition is not a concern.
Choose Ac-DEVD-CHO for:
-
Kinetic studies of caspase-3 activity.
-
Experiments that require temporal control over caspase-3 inhibition.
-
Assays where the removal of the inhibitor is necessary to restore enzyme activity.
-
Studies where high potency and well-defined inhibitory constants are critical.
By carefully considering the distinct properties of these two inhibitors, researchers can enhance the precision and reliability of their investigations into the complex mechanisms of apoptosis.
References
Validating Caspase-3 Inhibition: A Comparative Guide to Ac-DEVD-CMK and Verification Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of caspase-3 inhibition is a critical step in apoptosis research and the development of novel therapeutics targeting programmed cell death. Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a widely utilized cell-permeable, irreversible inhibitor of caspase-3. Its efficacy, however, must be rigorously confirmed through multiple experimental approaches. This guide provides an objective comparison of various methods used to validate the inhibitory action of this compound, complete with supporting data and detailed protocols.
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation involves the proteolytic cleavage of its inactive zymogen (procaspase-3) into active p17 and p12 fragments.[1][2] Active caspase-3 then proceeds to cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] this compound specifically targets caspase-3 by mimicking its DEVD recognition sequence, thereby irreversibly binding to the enzyme's active site.[4][5] Validating this interaction and its downstream consequences is essential for interpreting experimental outcomes accurately.
Comparative Analysis of Validation Methods
Direct Enzyme Activity Assays
These assays directly measure the catalytic activity of caspase-3 in cell lysates. They utilize a synthetic substrate containing the DEVD sequence linked to a reporter molecule (a chromophore or fluorophore).
-
Principle: When active caspase-3 cleaves the substrate, the reporter molecule is released, generating a detectable signal that is proportional to enzyme activity.[1][6] The addition of an effective inhibitor like this compound will prevent this cleavage, leading to a significant reduction in the signal.
-
Common Substrates:
-
Ac-DEVD-pNA (Colorimetric): Cleavage releases p-nitroaniline (pNA), which absorbs light at 405 nm.[7][8][9]
-
Ac-DEVD-AMC (Fluorometric): Cleavage releases 7-amino-4-methylcoumarin (AMC), which fluoresces at ~460 nm when excited at ~380 nm.[1][10] This method is generally more sensitive than colorimetric assays.[9]
-
Western Blot Analysis of Substrate Cleavage
Western blotting provides a semi-quantitative assessment of specific protein levels and their cleavage products, offering a clear picture of downstream caspase-3 activity.
-
Principle: This technique visualizes the inhibition of cleavage of a key caspase-3 substrate, PARP. In apoptotic cells, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment.[3][11] Successful inhibition by this compound will result in a decrease in the 89 kDa cleaved PARP fragment and a corresponding preservation of the full-length 116 kDa form. It's important to note that while the inhibitor blocks caspase-3 activity, it does not prevent the initial activation (cleavage) of procaspase-3 itself. Therefore, observing cleaved caspase-3 (p17/p19 fragments) alongside the absence of cleaved PARP is a strong indicator of effective inhibition.[2][12]
Apoptosis Detection Assays (Downstream Events)
These assays measure the morphological and biochemical consequences that occur late in the apoptotic pathway, downstream of caspase-3 activation.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14] Active caspase-3 is responsible for activating the nuclease that fragments DNA.[15] Therefore, effective inhibition of caspase-3 should lead to a quantifiable reduction in the number of TUNEL-positive cells.[16]
-
Cell Viability Assays: Assays like MTT or CCK-8 measure the metabolic activity of a cell population. Since apoptosis leads to cell death, inhibiting this process with this compound should result in preserved or increased cell viability compared to an untreated apoptotic control group.[17][18]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes when validating caspase-3 inhibition with this compound.
Table 1: Caspase-3 Activity Assay Data
| Treatment Group | Caspase-3 Activity (Relative Fluorescence Units) | % Inhibition |
| Untreated Control | 150 ± 25 | N/A |
| Apoptosis Inducer | 1200 ± 98 | 0% (Baseline) |
| Apoptosis Inducer + this compound (20 µM) | 250 ± 30 | 87.5% |
| Apoptosis Inducer + this compound (50 µM) | 175 ± 22 | 97.2% |
Table 2: Densitometry from Western Blot Analysis
| Treatment Group | Full-Length PARP (116 kDa) | Cleaved PARP (89 kDa) | Ratio (Cleaved/Full-Length) |
| Untreated Control | 95% | 5% | 0.05 |
| Apoptosis Inducer | 20% | 80% | 4.00 |
| Apoptosis Inducer + this compound (50 µM) | 85% | 15% | 0.18 |
Table 3: Apoptosis and Viability Assay Data
| Treatment Group | TUNEL-Positive Cells | Cell Viability (% of Control) |
| Untreated Control | <2% | 100% |
| Apoptosis Inducer | 65% | 40% |
| Apoptosis Inducer + this compound (50 µM) | 8% | 85% |
Mandatory Visualizations
Caption: Apoptotic signaling cascade and points of validation.
Caption: General workflow for validating caspase-3 inhibition.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells (treated and untreated controls)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-3 Substrate Ac-DEVD-AMC (1 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis: After experimental treatment, harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine protein concentration using a standard protein assay (e.g., Bradford).
-
Assay Reaction: In the 96-well plate, add 20-50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well for a final concentration of 50 µM.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure fluorescence using the plate reader. The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the apoptotic sample with the non-induced control.
Protocol 2: Western Blot for Cleaved PARP
Materials:
-
Cell lysates (prepared as above, but in RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-PARP (recognizing both full-length and cleaved forms) and Anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[19]
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (at manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: The blot should show a band at 116 kDa (full-length PARP) and, in apoptotic samples, a band at 89 kDa (cleaved PARP).[3] Quantify band intensity using software like ImageJ to determine the ratio of cleaved to full-length PARP. Re-probe the blot for a loading control to ensure equal protein loading.
Protocol 3: TUNEL Assay (Fluorescence Microscopy)
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash samples with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[13]
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate samples in permeabilization solution for 2 minutes on ice.[14]
-
Washing: Wash twice with PBS.
-
TdT Labeling Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mix to the samples and incubate for 60 minutes at 37°C in a humidified, dark chamber.[13]
-
Washing: Wash three times with PBS.
-
Counterstaining: If not included in the kit, stain nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslip/slide and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence, which can be quantified as a percentage of the total number of nuclei (DAPI-stained).
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. m.youtube.com [m.youtube.com]
- 15. Comparison of ACINUS, Caspase-3, and TUNEL as Apoptotic Markers in Determination of Tumor Growth Rates of Clinically Localized Prostate Cancer Using Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
A Comparative Guide to Caspase-3 Inhibitors: Alternatives to Ac-DEVD-CMK
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding numerous biological processes and diseases. Central to the apoptotic cascade is the executioner enzyme, caspase-3. For years, the irreversible tetrapeptide inhibitor Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethylketone) has been a cornerstone for researchers investigating the roles of caspase-3. However, the landscape of available tools has evolved, offering a range of alternative inhibitors with distinct properties. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to Caspase-3 and its Inhibition
Caspase-3, a cysteine-aspartic protease, plays a pivotal role in the execution phase of apoptosis.[1] It is synthesized as an inactive zymogen (procaspase-3) and, upon apoptotic signaling, is cleaved and activated by initiator caspases such as caspase-8 and caspase-9.[1][2] Once active, caspase-3 cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1]
Given its central role, the inhibition of caspase-3 is a critical technique for studying apoptosis. The classical inhibitor, this compound, is a synthetic tetrapeptide that mimics the caspase-3 cleavage site on its substrates.[3] It acts as an irreversible inhibitor by forming a covalent bond with the active site of the enzyme.[3] While effective, this compound is not entirely specific for caspase-3 and can inhibit other caspases, such as caspases-6, -7, -8, and -10, at higher concentrations.[4] This has led to the development of alternative inhibitors with improved selectivity, reversibility, and in vivo applicability.
Comparison of Caspase-3 Inhibitors
This section provides a detailed comparison of this compound and its key alternatives. The data presented below is a synthesis of information from various scientific resources. For the most accurate and context-specific data, referring to the original research articles is recommended.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying the potency of an inhibitor. The following table summarizes the available data for this compound and its alternatives against a panel of caspases. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and buffer composition.
| Inhibitor | Type | Reversibility | Caspase-1 (IC50/Ki) | Caspase-2 (IC50/Ki) | Caspase-3 (IC50/Ki) | Caspase-6 (IC50/Ki) | Caspase-7 (IC50/Ki) | Caspase-8 (IC50/Ki) | Caspase-9 (IC50/Ki) | Caspase-10 (IC50/Ki) |
| This compound | Peptide (CMK) | Irreversible | - | Weak Inhibition[5] | 0.2 nM (Ki)[5] | Potent Inhibition[4] | 0.3 nM (Ki)[5] | Potent Inhibition[4] | 60 nM (Ki)[6] | Potent Inhibition[4] |
| Z-VAD-FMK | Peptide (FMK) | Irreversible | Potent Inhibition[7] | Weak Inhibition[7] | Potent Inhibition[7] | - | - | Potent Inhibition[7] | Potent Inhibition[7] | Potent Inhibition[7] |
| Q-VD-OPh | Peptide (OPh) | Irreversible | 25-400 nM (IC50) | - | 25-400 nM (IC50) | - | - | 25-400 nM (IC50) | 25-400 nM (IC50) | - |
| M-826 | Non-peptide | Reversible | - | - | 5 nM (IC50)[8] | - | - | - | - | - |
| Emricasan (IDN-6556) | Peptide Mimetic | Irreversible | 0.4 nM (IC50)[9] | 20 nM (IC50)[9] | 2 nM (IC50)[9] | 4 nM (IC50)[9] | 6 nM (IC50)[9] | 6 nM (IC50)[9] | 0.3 nM (IC50)[9] | - |
Qualitative Comparison of Inhibitor Characteristics
| Feature | This compound | Z-VAD-FMK | Q-VD-OPh | M-826 | Emricasan (IDN-6556) |
| Selectivity | Primarily targets caspase-3, but inhibits other caspases at higher concentrations.[4] | Pan-caspase inhibitor, with the exception of caspase-2.[7] | Broad-spectrum pan-caspase inhibitor.[10] | Highly selective for caspase-3.[11] | Potent pan-caspase inhibitor.[9][12] |
| Mechanism | Irreversible covalent modification of the active site.[3] | Irreversible covalent modification of the active site.[7] | Irreversible covalent modification of the active site.[13] | Reversible, non-covalent binding to the active site.[11] | Irreversible covalent modification of the active site.[12] |
| Cell Permeability | Cell-permeable. | Cell-permeable.[7] | Cell-permeable and able to cross the blood-brain barrier.[10] | Cell-permeable.[11] | Orally bioavailable and cell-permeable.[9][14] |
| In Vivo Use | Used in some in vivo models, but potential for off-target effects.[5] | Widely used in vivo, but can cause toxicity.[10] | Shown to be effective and non-toxic in various in vivo models.[10] | Demonstrated neuroprotective effects in in vivo models of neurological disease.[15] | Has been evaluated in clinical trials for liver diseases. |
| Advantages | Well-established and widely cited. | Broad-spectrum inhibition can be useful for studying the overall role of caspases. | High potency, broad-spectrum, and low toxicity in vivo.[10] | High selectivity for caspase-3 allows for more specific investigation of its role. Reversibility can be advantageous in certain experimental designs.[11] | High potency, oral bioavailability, and clinical trial data available for some indications.[9] |
| Disadvantages | Lack of complete selectivity. Irreversibility can complicate interpretation of results. | Lack of specificity can make it difficult to attribute effects to a single caspase. Potential for in vivo toxicity.[10] | Pan-caspase activity may not be suitable for studying the role of a specific caspase. | As a reversible inhibitor, its effects may be transient. | Pan-caspase activity may not be suitable for studying the role of a specific caspase. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the caspase-3 signaling pathway and a general workflow for evaluating caspase inhibitors.
Caption: Caspase-3 Activation Pathways.
Caption: Inhibitor Evaluation Workflow.
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline for measuring caspase-3 activity in cell lysates using a colorimetric substrate such as Ac-DEVD-pNA.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent
-
Caspase inhibitor to be tested
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Caspase-3 substrate (Ac-DEVD-pNA), 4 mM stock in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent and the caspase inhibitor at desired concentrations for the appropriate time. Include control groups (untreated, vehicle control, apoptosis induction only).
-
Cell Lysis:
-
For adherent cells, wash with PBS, and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
-
Incubation: Incubate the lysates on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysates at 16,000 - 20,000 x g for 10-15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Add 10 µL of 2 mM Ac-DEVD-pNA substrate to each well to a final concentration of 200 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control after subtracting the background reading from a blank well (Assay Buffer and substrate only).
Western Blot for Cleaved Caspase-3
This protocol outlines the detection of the active (cleaved) form of caspase-3 by Western blotting.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Recommendations
The choice of a caspase-3 inhibitor is highly dependent on the specific research question and experimental design.
-
For general-purpose in vitro studies confirming the involvement of caspase-3, this compound remains a viable, cost-effective option, provided its limitations in selectivity are acknowledged.
-
When a broad-spectrum caspase inhibitor is required to assess the overall role of caspases in a process, Z-VAD-FMK or Q-VD-OPh are suitable choices. Q-VD-OPh is often preferred for in vivo studies due to its reported lower toxicity.[10]
-
To specifically investigate the role of caspase-3 with minimal off-target effects, the highly selective and reversible inhibitor M-826 is an excellent choice.[11] Its reversibility also allows for the study of transient caspase-3 inhibition.
-
For translational research and in vivo studies, particularly in the context of liver disease, Emricasan (IDN-6556) offers the advantage of having been evaluated in clinical trials, providing a wealth of pharmacological data.
Ultimately, the ideal inhibitor will depend on a careful consideration of its potency, selectivity, reversibility, and suitability for the intended application. Researchers are encouraged to consult the primary literature and manufacturer's data when making their selection and to validate the inhibitor's efficacy and specificity within their experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(Ac-DEVD-CHO) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emricasan | IDN-6556 | caspase inhibitor | TargetMol [targetmol.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Apoptosis: A Comparative Guide to Annexin V Staining with Caspase-3 Inhibition
For researchers, scientists, and professionals in drug development, accurately confirming apoptosis is a cornerstone of preclinical studies. This guide provides an objective comparison of Annexin V staining, a widely used method for detecting early-stage apoptosis, with and without the use of the caspase-3 inhibitor Ac-DEVD-CMK. We will delve into the underlying principles, present supporting experimental data, and offer detailed protocols to ensure robust and reliable results.
At the heart of programmed cell death, or apoptosis, is a cascade of events tightly regulated by a family of proteases called caspases. Among these, caspase-3 stands out as a key executioner, responsible for the characteristic morphological changes observed in apoptotic cells. The irreversible peptide inhibitor, this compound, specifically targets and inhibits caspase-3, providing a powerful tool to confirm the caspase-3 dependency of an observed apoptotic event.
When used alongside Annexin V staining, which identifies the externalization of phosphatidylserine (PS) on the cell surface—an early hallmark of apoptosis—this compound allows for a more definitive characterization of the cell death pathway. A significant reduction in Annexin V-positive cells following treatment with this compound provides strong evidence that the observed apoptosis is mediated through the caspase-3 pathway.
Quantitative Analysis: The Impact of this compound on Apoptosis
To illustrate the utility of this combined approach, we present hypothetical quantitative data from a flow cytometry experiment. In this experiment, apoptosis was induced in a cell line, and the percentage of apoptotic cells was measured using Annexin V and Propidium Iodide (PI) staining, both with and without the pre-treatment of the caspase-3 inhibitor this compound.
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Untreated) | 95.2% | 2.5% | 2.3% |
| Apoptosis Inducer | 45.8% | 35.1% | 19.1% |
| Apoptosis Inducer + this compound | 85.5% | 8.3% | 6.2% |
Table 1: Representative data from a flow cytometry experiment demonstrating the inhibitory effect of this compound on apoptosis. The data clearly shows a significant decrease in both early and late apoptotic cell populations when cells are pre-treated with the caspase-3 inhibitor before the induction of apoptosis.
Unveiling the Mechanism: Signaling Pathways in Apoptosis
The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the key steps for confirming caspase-3-dependent apoptosis using this compound and Annexin V staining.
Detailed Experimental Protocols
1. Cell Preparation and Treatment:
-
Culture your cells of interest to the desired confluency in appropriate culture vessels.
-
Prepare three sets of experimental groups:
-
Control: Cells treated with vehicle control.
-
Apoptosis Induction: Cells treated with the apoptosis-inducing agent at a predetermined optimal concentration and time.
-
Inhibitor + Apoptosis Induction: Cells pre-incubated with this compound (typically 20-100 µM) for 1-2 hours before the addition of the apoptosis-inducing agent.
-
-
Incubate the cells for the time required to induce apoptosis.
2. Annexin V and Propidium Iodide (PI) Staining:
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Comparison with Alternative Apoptosis Assays
While the combination of Annexin V and this compound provides a robust method for confirming caspase-3-dependent apoptosis, other assays can also be employed to study programmed cell death.
| Assay | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Detects an early event in apoptosis; allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells when used with a viability dye. | Can also stain necrotic cells if membrane integrity is compromised; binding is calcium-dependent. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Can be used on fixed cells and tissue sections; provides a strong signal for late-stage apoptosis.[1][2] | May also label cells with DNA damage from non-apoptotic causes; less sensitive for very early stages of apoptosis.[1][2] |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates. | Directly measures a key enzymatic event in the apoptotic pathway; can be adapted for high-throughput screening. | Does not provide information on the initial triggers of apoptosis; activity can be transient. |
References
A Researcher's Guide to Apoptosis Detection: Cross-Validating Caspase-3 Activity and TUNEL Assays
For researchers, scientists, and drug development professionals studying programmed cell death, selecting the appropriate assay is critical for generating robust and reliable data. This guide provides an objective comparison of two widely used methods for detecting apoptosis: the measurement of caspase-3 activity using substrates like Ac-DEVD-CMK and the detection of DNA fragmentation via the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This comparison is supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to Apoptosis Detection Methods
Apoptosis is a tightly regulated process involving a cascade of molecular events. Two key hallmarks of this process are the activation of executioner caspases and the subsequent fragmentation of genomic DNA.
-
Caspase-3 Activity Assays: These assays measure the activity of caspase-3 (and to some extent, caspase-7), a central executioner enzyme in the apoptotic pathway. They utilize synthetic substrates, such as Ac-DEVD (Acetyl-Asp-Glu-Val-Asp), which mimic the natural cleavage site of caspase-3. When the substrate is cleaved by active caspase-3, it releases a detectable reporter molecule, which can be a chromophore (like p-nitroaniline, pNA) or a fluorophore (like 7-amino-4-methylcoumarin, AMC). The inhibitor this compound is an irreversible inhibitor of caspase-3 and is often used to confirm that the measured activity is specific to this caspase.[1][2] Assays based on DEVD cleavage are considered indicators of an early to mid-stage event in the apoptotic cascade.[3]
-
TUNEL Assay: This method detects a later-stage event in apoptosis: the extensive DNA fragmentation that occurs when endonucleases, activated by caspases, cleave the genomic DNA.[4] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the free 3'-hydroxyl ends of these DNA fragments.[5] The incorporated label can then be visualized, typically by fluorescence, allowing for the identification of cells with significant DNA breakage.
The Biochemical Link: From Caspase-3 to DNA Fragmentation
The two assays are not independent; they measure sequential events in the same pathway. Caspase-3 is the primary activator of the endonuclease responsible for DNA fragmentation during apoptosis.[6][7] The process, a critical part of the execution phase of apoptosis, can be summarized as follows:
-
Initiation: Upstream signals (either from the intrinsic, mitochondria-mediated pathway or the extrinsic, death receptor-mediated pathway) lead to the activation of initiator caspases, such as caspase-9.[6][8]
-
Execution: Initiator caspases then cleave and activate executioner caspases, most notably caspase-3.[1]
-
DFF40/CAD Activation: Active caspase-3 cleaves DFF45 (DNA fragmentation factor 45), also known as ICAD (inhibitor of caspase-activated DNase).[6]
-
DNA Fragmentation: The cleavage of DFF45/ICAD releases the active endonuclease DFF40/CAD (caspase-activated DNase), which then translocates to the nucleus and systematically cleaves DNA between nucleosomes, creating the fragments detected by the TUNEL assay.[5][6]
Figure 1. Simplified apoptosis signaling pathway showing the points of detection for Caspase-3 and TUNEL assays.
Quantitative Comparison and Correlation
While both assays detect apoptosis, they measure different stages of the process. Caspase-3 activation is an earlier event than the widespread DNA fragmentation detected by TUNEL. This temporal difference can lead to variations in the number of positive cells detected at any given time point. However, studies have shown a strong positive correlation between the results of the two methods.
In a study using PC-3 prostate cancer xenografts, a good correlation (R = 0.75) was observed between the apoptotic indices obtained from activated caspase-3 immunohistochemistry and the TUNEL assay.[9][10] Another study comparing different apoptotic markers found that both activated caspase-3 and another marker, ACINUS, were better predictors of clinical cancer aggressiveness than the TUNEL assay, as determined by Receiver Operating Characteristic (ROC) curve analysis.[11]
| Parameter | Activated Caspase-3 | TUNEL Assay | Reference |
| Correlation Coefficient (R) | 0.75 | (Reference for correlation) | [9] |
| Predictive Power (AUC) | 0.694 (p=0.038) | 0.669 (p=0.110) | [11] |
Table 1: Summary of quantitative comparison between activated caspase-3 staining and the TUNEL assay. The Area Under the Curve (AUC) from ROC analysis indicates the predictive power of the biomarker for cancer aggressiveness.
Key Considerations:
-
Sensitivity and Specificity: Caspase-3 assays are highly specific for an early apoptotic event. The TUNEL assay, while a gold standard, can sometimes produce false positives due to DNA damage from other forms of cell death like necrosis or during DNA repair, making its interpretation potentially controversial.[9] However, co-staining with active caspase-3 can help discriminate between apoptosis and necrosis.
-
Timing: Because caspase activation precedes major DNA fragmentation, caspase assays may detect apoptotic cells earlier than the TUNEL method.
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible results. Below are generalized protocols for a fluorometric caspase-3 activity assay and a fluorescent TUNEL assay for cultured cells.
Protocol 1: Fluorometric Caspase-3 Activity Assay (Ac-DEVD-AMC)
This protocol is based on the cleavage of the fluorogenic substrate Ac-DEVD-AMC.
Figure 2. Experimental workflow for a fluorometric caspase-3 activity assay.
Materials:
-
Cells treated with an apoptotic stimulus and untreated control cells.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100).[3]
-
2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).[12]
-
Caspase-3 Substrate: Ac-DEVD-AMC (1 mM stock in DMSO).
-
Black 96-well microplate.
Procedure:
-
Cell Lysis:
-
For adherent cells, wash with PBS and add 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant (cytosolic extract).[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading.
-
Assay Reaction:
-
In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).[13]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[14]
-
Data Analysis: Subtract the fluorescence of a blank well from all readings. Caspase-3 activity is typically expressed as the fold-increase in relative fluorescence units (RFU) compared to the untreated control.
Protocol 2: Fluorescent TUNEL Assay for Cultured Cells
This protocol describes the detection of DNA fragmentation in fixed and permeabilized cells.
Figure 3. Experimental workflow for a fluorescent TUNEL assay.
Materials:
-
Cells grown on coverslips, treated with an apoptotic stimulus and untreated controls.
-
Positive Control: Untreated cells to be treated with DNase I.
-
Negative Control: Apoptotic cells for which the TdT enzyme will be omitted.[4]
-
PBS.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Reagent: 0.25% Triton™ X-100 in PBS.
-
TUNEL Assay Kit (containing TdT Enzyme, labeled dUTPs, and reaction/equilibration buffers).
-
DNase I for positive control.
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
Procedure:
-
Sample Preparation:
-
Controls:
-
TdT Labeling Reaction:
-
(Optional) Incubate samples in Equilibration Buffer for 10 minutes.
-
Prepare the TdT Reaction Mix (TdT enzyme + labeled dUTPs + reaction buffer) according to the kit manufacturer's instructions.
-
Add the TdT Reaction Mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[4]
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop buffer (often provided in kits) or by washing the coverslips twice with a buffer like 3% BSA in PBS.[15]
-
-
Visualization:
-
If not using a directly fluorescent dUTP, perform the secondary detection step (e.g., incubation with a fluorescently-labeled antibody).
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips onto microscope slides and analyze using fluorescence microscopy. Apoptotic nuclei will show bright fluorescent staining, while non-apoptotic nuclei will only show the counterstain.
-
Conclusion
Both caspase-3 activity assays and the TUNEL assay are powerful tools for quantifying apoptosis. They are mechanistically linked, with caspase-3 activation being a direct upstream cause of the DNA fragmentation detected by TUNEL.
-
Ac-DEVD-based assays provide a sensitive and specific measure of an earlier biochemical event (caspase-3 activation).
-
The TUNEL assay provides a robust method for detecting a later, definitive morphological hallmark of apoptosis (DNA fragmentation).
A strong correlation exists between the two methods. For comprehensive studies, using both assays can provide a more complete picture of the apoptotic process, confirming that the observed caspase activity leads to the expected downstream nuclear events. The choice of assay may depend on the specific experimental question, the timing of analysis post-stimulus, and the available equipment. By understanding the principles and protocols of each, researchers can confidently cross-validate their findings and produce high-quality, publishable data.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase-3 is required for apoptosis-associated DNA fragmentation but not for cell death in neurons deprived of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. clyte.tech [clyte.tech]
- 5. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of ACINUS, Caspase-3, and TUNEL as Apoptotic Markers in Determination of Tumor Growth Rates of Clinically Localized Prostate Cancer Using Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Caspase-3 Activity Assays: Fluorometric vs. Colorimetric Detection with Ac-DEVD-CMK
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate quantification of executioner caspase activity is paramount. Caspase-3, a key mediator of programmed cell death, is a primary target for such analysis. The choice between fluorometric and colorimetric assays for measuring caspase-3 activity can significantly impact experimental outcomes, sensitivity, and throughput. This guide provides an objective comparison of these two widely used methods, with a focus on substrates like Ac-DEVD-pNA for colorimetric assays and Ac-DEVD-AMC for fluorometric assays, and the use of the irreversible inhibitor Ac-DEVD-CMK as a crucial control.
Principle of Detection: A Tale of Two Substrates
Both assay types rely on the specific recognition and cleavage of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) by active caspase-3.[1] This sequence mimics the natural cleavage site of caspase-3 in one of its key substrates, poly (ADP-ribose) polymerase (PARP).[1] The divergence between the two methods lies in the reporter molecule attached to the DEVD peptide.
Colorimetric assays utilize a chromophore, typically p-nitroaniline (pNA), conjugated to the DEVD sequence (Ac-DEVD-pNA).[1] When active caspase-3 cleaves the peptide, the colorless pNA is released and develops a yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[1] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.[1]
Fluorometric assays , on the other hand, employ a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), linked to the DEVD peptide (e.g., Ac-DEVD-AMC).[2][3] The intact substrate is weakly fluorescent. However, upon cleavage by caspase-3, the free fluorophore is liberated, resulting in a significant increase in fluorescence intensity.[3] This emitted fluorescence, measured at specific excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC), is proportional to the caspase-3 activity.[2]
At a Glance: Fluorometric vs. Colorimetric Caspase-3 Assays
| Feature | Fluorometric Assay (Ac-DEVD-AMC) | Colorimetric Assay (Ac-DEVD-pNA) |
| Principle | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule. | Enzymatic cleavage of a chromogenic substrate releases a colored molecule. |
| Detection | Fluorescence intensity | Absorbance of visible light |
| Sensitivity | High | Moderate |
| Typical Sample Req. | Lower (can detect activity in as few as 20 apoptotic cells) | Higher (typically requires 20-200 µg of protein per sample)[4] |
| Dynamic Range | Wide | Narrower |
| Instrumentation | Fluorescence microplate reader | Standard microplate reader (spectrophotometer) |
| Throughput | High (suitable for 96- and 384-well formats) | High (suitable for 96-well format) |
| Cost | Generally higher (reagents and instrumentation) | More cost-effective |
| Substrate Specificity | The DEVD sequence is also recognized by caspase-7. | The DEVD sequence is also recognized by caspase-7.[1] |
The Crucial Role of the Inhibitor: this compound
To ensure that the measured signal is specific to caspase activity, a negative control is essential. This compound (N-acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3. By covalently modifying the active site of the enzyme, it effectively blocks its proteolytic activity. It is important to note that while highly effective against caspase-3, this compound can also inhibit other caspases that recognize the DEVD sequence, such as caspase-7.
In a typical experimental setup, a sample is pre-incubated with this compound before the addition of the substrate. A significant reduction in the colorimetric or fluorometric signal in the presence of the inhibitor confirms that the observed activity is indeed due to DEVD-specific caspases.
Visualizing the Pathways and Processes
To better understand the context of these assays, the following diagrams illustrate the apoptotic signaling pathway leading to caspase-3 activation and the general experimental workflows.
Caption: Apoptotic signaling pathways converge on the activation of caspase-3.
Caption: General workflow for fluorometric and colorimetric caspase-3 assays with a negative control.
Detailed Experimental Protocols
The following are generalized protocols for conducting fluorometric and colorimetric caspase-3 activity assays. It is crucial to optimize these protocols based on the specific cell type, experimental conditions, and manufacturer's instructions for the reagents used.
I. Cell Lysate Preparation (Common for Both Assays)
-
Cell Culture and Induction of Apoptosis: Culture cells to the desired density and induce apoptosis using the chosen method (e.g., treatment with staurosporine, TNF-α, or other cytotoxic agents). Include a non-induced control group.
-
Cell Harvesting: For suspension cells, pellet by centrifugation. For adherent cells, gently scrape and collect in phosphate-buffered saline (PBS).
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.
-
Lysis: Resuspend the cell pellet in a suitable ice-cold cell lysis buffer (e.g., containing HEPES, CHAPS, and DTT). The volume of lysis buffer will depend on the number of cells.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing caspase activity to the total protein content.
II. Caspase-3 Activity Assay
| Step | Fluorometric Assay (Ac-DEVD-AMC) | Colorimetric Assay (Ac-DEVD-pNA) |
| Plate Setup | Use a black, opaque 96-well microplate to minimize background fluorescence. | Use a standard clear, flat-bottom 96-well microplate. |
| Sample Loading | Add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with cell lysis buffer. | Add 100-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with cell lysis buffer. |
| Controls | Negative Control: In separate wells, pre-incubate the lysate with this compound (final concentration typically 10-50 µM) for 10-15 minutes at 37°C before adding the substrate. Blank: A well containing lysis buffer and reaction buffer without cell lysate. | Negative Control: In separate wells, pre-incubate the lysate with this compound (final concentration typically 10-50 µM) for 10-15 minutes at 37°C before adding the substrate. Blank: A well containing lysis buffer and reaction buffer without cell lysate. |
| Reaction Initiation | Add 50 µL of 2x Reaction Buffer (containing DTT) to each well. Add 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM). | Add 50 µL of 2x Reaction Buffer (containing DTT) to each well. Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM). |
| Incubation | Incubate the plate at 37°C for 1-2 hours, protected from light. | Incubate the plate at 37°C for 1-2 hours. |
| Measurement | Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. | Read the absorbance at 405 nm using a microplate reader. |
| Data Analysis | Subtract the blank reading from all measurements. Express caspase-3 activity as the relative fluorescence units (RFU) or calculate the fold-increase in fluorescence compared to the untreated control. | Subtract the blank reading from all measurements. Express caspase-3 activity as the optical density (OD) or calculate the fold-increase in absorbance compared to the untreated control. |
Conclusion: Selecting the Right Assay for Your Research
The choice between a fluorometric and a colorimetric caspase-3 assay ultimately hinges on the specific needs of the experiment.
Fluorometric assays are the preferred method when high sensitivity is required, such as when working with limited sample material, detecting subtle changes in caspase activity, or conducting high-throughput screening of potential apoptosis modulators. The wider dynamic range also allows for more precise quantification over a broader range of enzyme concentrations.
Colorimetric assays , while less sensitive, offer a robust, cost-effective, and straightforward alternative.[1] They are well-suited for studies where high levels of apoptosis are anticipated and for laboratories that may not have access to a fluorescence plate reader.
In all cases, the inclusion of a specific inhibitor like This compound is critical for validating that the detected signal is attributable to DEVD-specific caspase activity, thereby ensuring the reliability and accuracy of the experimental data. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate caspase activity assay to advance their investigations into the intricate mechanisms of apoptosis.
References
A Head-to-Head Battle: Genetic Knockdown of Caspase-3 vs. Pharmacological Inhibition with Ac-DEVD-CMK
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of apoptosis research, the precise modulation of key executioner caspases, such as caspase-3, is paramount. Two predominant techniques have emerged as workhorses in the field: genetic knockdown using RNA interference (RNAi) and pharmacological inhibition with synthetic peptides like Ac-DEVD-CMK. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific experimental needs.
At a Glance: Key Differences
| Feature | Genetic Knockdown (shRNA/siRNA) | Pharmacological Inhibition (this compound) |
| Mechanism of Action | Prevents the synthesis of the caspase-3 protein by degrading its mRNA transcript. | Irreversibly binds to the active site of already synthesized caspase-3, blocking its enzymatic activity.[1] |
| Specificity | High for the target mRNA sequence, but potential for off-target effects through miRNA-like activity.[2][3] | Primarily targets the DEVD peptide sequence, leading to inhibition of caspase-3 and caspase-7. May have off-target effects on other proteases at high concentrations.[4][5] |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA), allowing for long-term studies.[6] | Transient and reversible upon removal of the inhibitor. Requires continuous presence for sustained inhibition. |
| Temporal Control | Onset of knockdown is delayed, requiring time for mRNA and protein turnover. | Rapid onset of action, allowing for precise temporal control of caspase-3 activity. |
| Cellular Impact | Reduces the total cellular pool of caspase-3 protein (both pro- and active forms). | Inhibits the activity of activated caspase-3 without affecting the total protein level. |
| Applications | Ideal for studying the long-term consequences of caspase-3 deficiency and for validating the role of the protein in a biological process. | Suited for acute studies requiring rapid and timed inhibition of caspase-3 activity, and for investigating the immediate effects of enzymatic blockade. |
Performance Comparison: A Deeper Dive
The choice between genetic knockdown and pharmacological inhibition often hinges on the specific experimental question. Genetic approaches offer a powerful tool for dissecting the fundamental roles of the caspase-3 protein, while pharmacological inhibitors provide a more dynamic means to probe the consequences of its enzymatic activity.
Efficacy and On-Target Performance
Genetic knockdown, particularly through stable shRNA expression, can achieve significant and sustained reduction of caspase-3 protein levels. Studies have reported knockdown efficiencies of 75-90% for both mRNA and protein levels.[7] This profound and long-lasting depletion of the target protein is invaluable for understanding its necessity in various cellular processes.
This compound, on the other hand, is a potent and irreversible inhibitor of caspase-3 activity. Its efficacy is typically measured by its half-maximal inhibitory concentration (IC50). While specific values can vary depending on the assay conditions, this compound exhibits potent inhibition of caspase-3 in the nanomolar range.[8] This allows for the effective blockade of caspase-3's catalytic function in a rapid and dose-dependent manner.
Specificity and Off-Target Effects
Pharmacological inhibitors like this compound target the enzyme's active site. The DEVD sequence is the preferred recognition motif for caspase-3, but it is also recognized by caspase-7.[11] Therefore, this compound is more accurately described as a caspase-3/7 inhibitor. At higher concentrations, the possibility of off-target inhibition of other proteases with similar substrate specificities cannot be entirely ruled out.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for both methodologies, compiled from various experimental sources.
Table 1: Genetic Knockdown of Caspase-3 (siRNA/shRNA)
| Parameter | Typical Value/Range | Notes |
| Knockdown Efficiency (mRNA) | 75-95% | Measured by qRT-PCR.[12] |
| Knockdown Efficiency (Protein) | 75-90% | Measured by Western Blot.[7][13] |
| Time to Max Knockdown (siRNA) | 24-72 hours | Transient effect.[14] |
| Time to Max Knockdown (shRNA) | 48-96 hours (stable selection) | Can be constitutive or inducible. |
| Potential Off-Target Effects | Sequence-dependent, miRNA-like | Can be mitigated by using multiple siRNAs and lower concentrations.[3][15] |
Table 2: Pharmacological Inhibition with this compound
| Parameter | Typical Value/Range | Notes |
| IC50 for Caspase-3 | 0.2-10 nM | Varies with assay conditions. |
| IC50 for Caspase-7 | ~1.6 nM | Also a potent inhibitor of caspase-7.[11] |
| IC50 for other Caspases | >1000 nM (for most others) | Demonstrates selectivity for DEVD-recognizing caspases.[8] |
| Mechanism | Irreversible covalent modification of the active site cysteine.[1] | Forms a stable thioether bond. |
| Cell Permeability | Yes | Can be used in cell culture experiments.[16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the practical application of these techniques.
Protocol 1: shRNA-Mediated Knockdown of Caspase-3 and Validation
1. shRNA Vector Preparation and Transfection:
-
Design and clone shRNA sequences targeting caspase-3 into a suitable lentiviral or retroviral vector.[6] Include a non-targeting scramble shRNA control.
-
Package the viral particles in a suitable packaging cell line (e.g., HEK293T).
-
Transduce the target cells with the viral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
2. Validation of Knockdown by Western Blot:
-
Prepare cell lysates from both the knockdown and control cell populations.[17]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.[17]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-3 overnight at 4°C.[18] Use an antibody that recognizes both the pro- and cleaved forms.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[18]
-
Normalize the caspase-3 band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Pharmacological Inhibition with this compound and Activity Assay
1. Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (typically 10-100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours prior to inducing apoptosis.[5][16]
-
Induce apoptosis using a chosen stimulus (e.g., staurosporine, TNF-α).
2. Caspase-3/7 Activity Assay (Fluorometric):
-
After the desired incubation time, lyse the cells in a suitable lysis buffer.[19][20]
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer.[19][21]
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC.[22]
-
The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of the treated samples to the untreated or vehicle-treated controls.
Visualizing the Concepts
To further clarify the discussed concepts, the following diagrams illustrate the caspase-3 signaling pathway and a comparative experimental workflow.
Caption: The central role of caspase-3 in apoptotic signaling.
Caption: Workflow for comparing knockdown and inhibition.
Conclusion
References
- 1. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. A DEVD-inhibited caspase other than CPP32 is involved in the commitment of cerebellar granule neurons to apoptosis induced by K+ deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shRNA Process and Diagram [sigmaaldrich.com]
- 7. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced RNA knockdown efficiency with engineered fusion guide RNAs that function with both CRISPR-CasRx and hammerhead ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 18. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. stemcell.com [stemcell.com]
- 22. benchchem.com [benchchem.com]
literature review comparing the efficacy of different caspase inhibitors
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their critical role in numerous physiological and pathological processes has made them attractive therapeutic targets. Consequently, a variety of inhibitors have been developed to modulate their activity for research and clinical applications. This guide provides a comparative overview of the efficacy of different classes of caspase inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Caspase Signaling: The Intrinsic and Extrinsic Pathways
Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, such as caspase-3 and -7, which are responsible for the systematic dismantling of the cell.[1][2]
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[1] This leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspase-8.[3][4]
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[4] Activated initiator caspases (caspase-8 and -9) then cleave and activate downstream effector caspases (caspase-3, -6, -7), which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2][3]
References
Safety Operating Guide
Navigating the Safe Disposal of Ac-DEVD-CMK: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents like Ac-DEVD-CMK, a caspase-3 inhibitor, are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe management of this compound waste.
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste. It should be collected and segregated for professional disposal through a licensed and approved chemical waste facility.[1][2][3] Adherence to all local, state, and federal regulations is mandatory.[1][4][5] Under no circumstances should this compound be disposed of down the drain or mixed with regular solid waste. [2][3][6]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step to mitigate any risk of exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | A lab coat or impervious clothing. |
This data is compiled from multiple safety data sheets.[3][4]
In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] If a spill occurs, absorb the material with an inert substance, collect the waste in a suitable container, and treat it as hazardous waste in accordance with institutional and regulatory guidelines.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be stored in a well-ventilated area, away from incompatible materials.
-
Collection: Carefully transfer all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, into the designated waste container.
-
Labeling: Ensure the waste container is accurately and clearly labeled with the full chemical name: "this compound" or "Acetyl-Asp-Glu-Val-Asp-chloromethyl ketone" and the appropriate hazard symbols as required by your institution and local regulations.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Follow your institution's specific procedures for scheduling a waste pickup.
-
Empty Container Management: Once the original reagent container is empty, it should be thoroughly rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After proper cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[7]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. irealbio.com [irealbio.com]
- 5. pufei.com [pufei.com]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-DEVD-CMK
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the caspase-3 inhibitor, Ac-DEVD-CMK. Adherence to these procedures will help maintain a safe research environment and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), the presence of a chloromethyl ketone moiety warrants careful handling.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne powder. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required for small quantities | When handling larger quantities or if there is a risk of aerosolization of the lyophilized powder, work in a fume hood or use a NIOSH-approved respirator. |
Engineering Controls:
| Control Type | Recommendation |
| Ventilation | Handle in a well-ventilated area. |
| Containment | For procedures with a high risk of aerosolization, use a chemical fume hood. |
| Safety Equipment | An eyewash station and safety shower should be readily accessible. |
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage:
Upon receipt, visually inspect the container for any damage. The compound is typically shipped at room temperature, but long-term storage requires specific conditions to maintain stability.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture. |
| Stability | Stable for at least one year when stored correctly. |
Preparation of Stock Solutions:
Reconstituting the lyophilized powder is a critical step where the risk of exposure is highest.
-
Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Location: Perform the reconstitution in a chemical fume hood or a designated area with minimal air disturbance.
-
Solvent: Add the appropriate solvent (typically DMSO) to the vial to the desired concentration.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
-
Storage of Stock Solution: Store the aliquots at -20°C.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
Disposal Procedure:
-
Consult Institutional Guidelines: Always follow your institution's and local environmental regulations for chemical waste disposal.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
